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  • Product: 4-Bromo-3-chloro-5-methyl-1H-pyrazole
  • CAS: 93233-19-3

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Functionalization of 4-Bromo-3-Chloro-5-Methyl-1H-Pyrazole Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the 1H-pyrazole ring serves as a privileged pharmacophore. Among its heavily functionalized variants, 4-bromo-3-chloro-5-methyl-1H-pyrazole st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1H-pyrazole ring serves as a privileged pharmacophore. Among its heavily functionalized variants, 4-bromo-3-chloro-5-methyl-1H-pyrazole stands out as a highly versatile, tri-functionalized building block. Its unique substitution pattern—featuring a sterically directing methyl group, a reactive C4-bromide, and a C3-chloride—provides an exceptional scaffold for orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr). This technical guide details the mechanistic rationale, optimized de novo synthesis protocols, and downstream functionalization strategies required to leverage this scaffold effectively.

Mechanistic Rationale & Scaffold Design

The 1H-pyrazole ring is an electron-rich heteroaromatic system. The presence of two adjacent nitrogen atoms inherently polarizes the ring, making the C4 position the most nucleophilic carbon and highly susceptible to electrophilic aromatic substitution ( SE​Ar )[1]. Conversely, the C3 and C5 positions are more electrophilic, especially when substituted with a leaving group.

By installing a chlorine atom at C3 and a bromine atom at C4, chemists unlock orthogonal reactivity . Bromine at C4 readily undergoes oxidative addition with palladium catalysts (e.g., Suzuki-Miyaura coupling), while the C3-chloride remains inert under mild cross-coupling conditions. However, once the C4 position is functionalized, the C3-chloride can be subsequently displaced via SNAr at elevated temperatures with strong nucleophiles. This step-wise functionalization is critical for building complex multi-ring systems, such as pyrazolo-pyrimidines or thiazoline-pyrazole hybrids[2].

De Novo Synthesis Workflow

The construction of 4-bromo-3-chloro-5-methyl-1H-pyrazole avoids complex, late-stage functionalization by utilizing a robust, three-step sequence starting from inexpensive building blocks.

SynthesisPathway A Ethyl Acetoacetate + Hydrazine Hydrate B 5-Methyl-1H-pyrazol-3-ol (Pyrazolone) A->B EtOH, Reflux Condensation C 3-Chloro-5-methyl- 1H-pyrazole B->C POCl3, 150°C Dehydroxychlorination D 4-Bromo-3-chloro- 5-methyl-1H-pyrazole C->D NBS, DCM, RT Electrophilic Bromination

Figure 1: Three-step de novo synthesis pathway of 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Validated Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry provides inherent visual or physical cues to confirm its progression without immediate reliance on advanced analytics.

Protocol A: Dehydroxychlorination to 3-Chloro-5-methyl-1H-pyrazole
  • Causality & Mechanism: The starting material, 5-methyl-1H-pyrazol-3(2H)-one, exists in a tautomeric equilibrium. Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating agent. It phosphorylates the C3-hydroxyl group, transforming it into an excellent leaving group (a dichlorophosphite intermediate), which is subsequently displaced by chloride ions[3].

  • Step-by-Step Procedure:

    • Charge a high-pressure reactor with 5-methyl-1H-pyrazol-3(2H)-one (1.0 equiv) and POCl3​ (2.7 equiv).

    • Gradually heat the mixture to reflux (approx. 150°C) under an inert atmosphere[3].

    • Maintain reflux for 6 hours.

    • Cool the mixture to room temperature and carefully quench by pouring over crushed ice, maintaining the temperature below 20°C.

    • Extract with ethyl acetate, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

  • Self-Validating In-Process Control (IPC): The reaction begins as a thick, heterogeneous suspension. As the pyrazolone is phosphorylated and chlorinated, the mixture transitions into a dark, completely homogeneous solution. The active displacement of the hydroxyl group is confirmed by the evolution of HCl gas, which can be visually validated by bubbling through a water scrubber or testing with pH paper at the exhaust.

Protocol B: Electrophilic Bromination to 4-Bromo-3-chloro-5-methyl-1H-pyrazole
  • Causality & Mechanism: Halogenation of pyrazoles can be challenging due to the risk of N-halogenation or over-oxidation when using molecular bromine ( Br2​ )[4]. N-Bromosuccinimide (NBS) is selected because it provides a controlled, steady release of electrophilic bromine ( Br+ ). Dichloromethane (DCM) is chosen as the solvent because it is non-nucleophilic and does not participate in side reactions, unlike protic solvents[5].

  • Step-by-Step Procedure:

    • Dissolve 3-chloro-5-methyl-1H-pyrazole (1.0 equiv, e.g., 2.5 g, 21.45 mmol) in DCM (50 mL) in a round-bottom flask[5].

    • Add NBS (1.0 equiv, 3.8 g, 21.45 mmol) portion-wise at room temperature to prevent rapid exothermic spikes[5].

    • Stir the reaction mixture continuously for 2 hours at 25°C.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate under vacuum to yield the product.

  • Self-Validating In-Process Control (IPC): NBS is a dense powder that initially sinks and remains partially insoluble in DCM. As the bromination proceeds, NBS is consumed and converted into succinimide. Succinimide is significantly less dense than NBS and DCM; therefore, it precipitates and floats to the surface of the reaction mixture. This physical phase transition serves as an immediate, visual IPC that the bromination is complete.

Quantitative Data & Yield Optimization

To ensure reproducibility across scales, the following table summarizes the optimized parameters, expected yields, and critical quality attributes for each step of the synthesis.

Synthesis StepReagents & SolventsTemp / TimeAverage Yield (%)Purity (HPLC)Key IPC / Visual Cue
1. Condensation Ethyl acetoacetate, N2​H4​⋅H2​O , EtOH78°C / 4h85 - 90%>98%Exothermic onset; white precipitate upon cooling.
2. Chlorination POCl3​ (neat)150°C / 6h70 - 75%>95%Suspension homogenizes into a dark solution; HCl gas evolution.
3. Bromination NBS, DCM25°C / 2h88 - 92%>99%Dense NBS powder converts to floating succinimide crystals.

Orthogonal Functionalization of Derivatives (Downstream Pathways)

Once the 4-bromo-3-chloro-5-methyl-1H-pyrazole core is isolated, it serves as a blank canvas for structural diversification. The order of operations is dictated by the inherent electronics of the scaffold.

OrthogonalReactivity Core 4-Bromo-3-chloro- 5-methyl-1H-pyrazole N1 N1-Alkylated Derivative Core->N1 Alkyl Halide, Base (N-Alkylation) C4 C4-Aryl/Alkyl Derivative N1->C4 Pd Catalyst, Ar-B(OH)2 (Suzuki at C4-Br) C3 C3-Substituted Derivative C4->C3 Nucleophile, Heat (SNAr at C3-Cl)

Figure 2: Orthogonal functionalization exploiting N1, C4-Br, and C3-Cl reactivity.

  • N1-Alkylation/Protection: The free N-H must typically be alkylated (e.g., with methyl iodide or an allyl group) or protected to prevent catalyst poisoning in downstream metal-mediated steps. This is easily achieved using K2​CO3​ in DMF[2].

  • C4-Suzuki-Miyaura Cross-Coupling: The C4-bromide is highly reactive toward oxidative addition by Pd(0) . Using standard catalysts like Pd(dppf)Cl2​ and arylboronic acids, complex aryl groups can be installed at C4 without disturbing the C3-chloride.

  • C3-Nucleophilic Aromatic Substitution (SNAr): With the C4 position functionalized, the C3-chloride can be subjected to harsh basic conditions and high temperatures (e.g., reacting with amines or alkoxides) to yield fully substituted, highly complex pyrazole derivatives.

Conclusion

The synthesis of 4-bromo-3-chloro-5-methyl-1H-pyrazole is a masterclass in exploiting heterocyclic electronics. By utilizing a highly controlled sequence of condensation, dehydroxychlorination, and electrophilic bromination, chemists can generate a tri-functionalized scaffold with exceptional purity and yield. The self-validating nature of these protocols ensures high reproducibility, making this molecule a cornerstone intermediate for the discovery of novel therapeutics and advanced materials.

References

  • [3] Title: AU2018381574A1 - Pyrrolo(pyrazolo)pyrimidine derivative as LRRK2 inhibitor Source: Google Patents URL:

  • [1] Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • [4] Title: Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate Source: Chinese Journal of Organic Chemistry (SIOC) URL: [Link]

  • [2] Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: Molecules (MDPI) URL: [Link]

  • [5] Title: WO2021084500A1 - Novel Heterocyclic Compounds and Uses Thereof Source: Google Patents URL:

Sources

Exploratory

Infrared Spectroscopy of 4-Bromo-3-chloro-5-methyl-1H-pyrazole: A Mechanistic Guide to Vibrational Band Assignment

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyrazole scaffold is a privileged pharmacophore prevalent in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrazole scaffold is a privileged pharmacophore prevalent in modern drug discovery. The specific substitution pattern found in 4-bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3)[1] imparts unique steric and electronic properties crucial for target binding. Infrared (IR) spectroscopy serves as a rapid, orthogonal, and self-validating analytical tool for confirming the structural integrity of this molecule. This whitepaper elucidates the molecular causality behind its specific vibrational modes and provides robust, field-proven protocols for spectral acquisition.

Molecular Architecture & Vibrational Causality

Understanding an IR spectrum requires moving beyond rote memorization of tables to analyzing the fundamental physics of the molecule. 4-Bromo-3-chloro-5-methyl-1H-pyrazole is a densely functionalized heterocycle. Notably, the complete substitution at the 3, 4, and 5 positions means there are no aromatic C-H bonds present, which drastically simplifies the high-frequency region of the spectrum.

The 1H-Pyrazole Core (N-H and Ring Vibrations)

The secondary amine (N-H) at position 1 acts as both a strong hydrogen bond donor and acceptor.

  • Causality: In the solid state (e.g., KBr pellet or crystalline powder on an ATR crystal), extensive intermolecular hydrogen bonding weakens the N-H force constant. This physical relaxation of the bond causes a significant bathochromic shift (lower wavenumber) and peak broadening, typically manifesting as a wide band between 3100 and 3400 cm⁻¹[2].

  • Ring Breathing: The highly electronegative chlorine and bromine atoms exert a strong electron-withdrawing inductive effect (-I) on the conjugated π -system. This alters the dipole moment during ring stretching, resulting in sharp, highly intense C=N and C=C bands in the 1490–1615 cm⁻¹ region[2].

The Halogen Substituents (C-Cl and C-Br)

Halogen atoms possess large atomic masses, which fundamentally alters the mechanics of the bond vibration.

  • Causality: According to Hooke's Law ( ν=2πc1​μk​​ ), a larger reduced mass ( μ ) of the C-X oscillator forces the stretching frequencies down into the fingerprint and far-IR regions. Consequently, the C-Cl stretch typically appears between 750 and 850 cm⁻¹, while the heavier C-Br stretch is pushed even lower, typically between 500 and 650 cm⁻¹. The high polarizability of these halogen bonds ensures that their vibrations produce massive changes in the molecular dipole moment, yielding very strong absorption peaks[3].

The Methyl Group (C-H Aliphatic)

The sp3 hybridized carbon at position 5 yields characteristic asymmetric and symmetric C-H stretches.

  • Causality: Because these are aliphatic bonds, their stretching frequencies occur just below 3000 cm⁻¹ (typically 2920–2980 cm⁻¹). The complete absence of any sharp peaks above 3000 cm⁻¹ (excluding the broad N-H band) is a critical diagnostic feature that self-validates the lack of aromatic ring protons[2].

Comprehensive IR Band Assignments

The quantitative data for the primary vibrational modes of 4-bromo-3-chloro-5-methyl-1H-pyrazole are summarized below for rapid comparative analysis.

Functional GroupWavenumber Range (cm⁻¹)IntensityCausality & Mechanistic Assignment
N-H Stretch 3100 – 3400Broad, MediumIntermolecular H-bonding weakens the N-H force constant, broadening the peak[2].
C-H Stretch (Aliphatic) 2920 – 2980Weak to Medium sp3 C-H bonds of the C5-methyl group. Lack of >3000 cm⁻¹ sharp peaks confirms full ring substitution.
C=N / C=C Ring Stretches 1490 – 1615Sharp, StrongHeteroaromatic ring stretching. Intensity is amplified by the strong dipole moment induced by C3-Cl and C4-Br[2].
C-H Bend (Methyl) ~1450, 1375MediumAsymmetric and symmetric deformation of the C5-methyl group.
C-Cl Stretch 750 – 850StrongLarge reduced mass of the C-Cl oscillator lowers frequency. Highly polarizable bond yields a strong dipole change.
C-Br Stretch 500 – 650StrongHeavier mass of Br shifts the absorption further into the fingerprint/far-IR region[3].

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data and eliminate false positives, the following step-by-step methodology incorporates orthogonal validation steps.

Step 1: System Calibration and Background Validation

  • Power on the FTIR spectrometer and allow the infrared source and detector to stabilize for 30 minutes.

  • Run a validation scan using a traceable polystyrene standard.

    • Causality: This self-validating step ensures the interferometer's wavenumber accuracy, which is absolutely critical for distinguishing closely eluting C-Cl and C-Br bands in the fingerprint region.

  • Collect a background scan (air for ATR, or a blank KBr pellet for transmission) at 4 cm⁻¹ resolution, utilizing 32 co-added scans.

    • Causality: Eliminates atmospheric H₂O and CO₂ interferences that natively mask the critical N-H stretching region.

Step 2: Sample Preparation

  • Option A (ATR-FTIR Method): Place 1-2 mg of neat 4-bromo-3-chloro-5-methyl-1H-pyrazole directly onto the diamond or ZnSe crystal. Apply consistent, maximum pressure using the anvil.

    • Causality: High pressure ensures intimate contact with the crystal, maximizing the evanescent wave penetration depth to ensure accurate intensity ratios.

  • Option B (Transmission KBr Pellet Method): Grind 1 mg of the sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press under 10 tons of force for 2 minutes to form a transparent disk.

    • Causality: Dilution in KBr minimizes the Christiansen effect (anomalous dispersion) often seen in highly crystalline halogenated powders, yielding significantly sharper peaks in the fingerprint region.

Step 3: Data Acquisition and Processing

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 co-added scans).

  • Apply an ATR correction algorithm (if Option A was used) and a baseline correction.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth, mathematically normalizing the intense low-frequency C-Cl and C-Br bands relative to the high-frequency N-H band for easier visual interpretation.

Workflow Visualization

IR_Protocol N1 Sample Prep: 4-bromo-3-chloro-5-methyl-1H-pyrazole N2 ATR-FTIR Method (Direct Solid Application) N1->N2 N3 Transmission Method (KBr Pellet Press) N1->N3 N4 System Validation: Background Scan & Polystyrene Check N2->N4 N3->N4 N5 Data Acquisition: 4000 - 400 cm⁻¹, 4 cm⁻¹ Resolution N4->N5 N6 Spectral Processing: Baseline & ATR Correction N5->N6 N7 Band Assignment: Identify N-H, C=N, C-Cl, C-Br N6->N7

Figure 1: Self-validating IR spectroscopy workflow for halogenated pyrazole characterization.

References

  • Title: 6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(4-chloro-2-methyl-3-pyrazolyl)
  • Title: 1.
  • Title: 3,4-Dimethyl-1H-pyrazole|High-Purity Reference Standard Source: Benchchem URL
  • Title: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst Source: Frontiers URL

Sources

Protocols & Analytical Methods

Method

4-bromo-3-chloro-5-methyl-1H-pyrazole as a building block in medicinal chemistry

Application Note: Orthogonal Functionalization of 4-Bromo-3-chloro-5-methyl-1H-pyrazole in Medicinal Chemistry Executive Summary Polysubstituted pyrazoles are highly privileged scaffolds in modern drug discovery, promine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 4-Bromo-3-chloro-5-methyl-1H-pyrazole in Medicinal Chemistry

Executive Summary

Polysubstituted pyrazoles are highly privileged scaffolds in modern drug discovery, prominently featured in the design of kinase inhibitors, COX-2 inhibitors, and neuro-modulators. The commercially available building block 4-bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3)[1] offers an exceptional platform for divergent synthesis and hit-to-lead optimization. Its unique substitution pattern provides three distinct, orthogonally reactive vectors:

  • The N1-position for alkylation or protection.

  • The C4-position (bromo) for rapid palladium-catalyzed cross-coupling.

  • The C3-position (chloro) for subsequent amination or nucleophilic aromatic substitution (SNAr).

This application note details the physicochemical properties, mechanistic rationale, and validated protocols for leveraging this orthogonal reactivity to construct complex, drug-like active pharmaceutical ingredient (API) scaffolds.

Structural & Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting solubility, reactivity, and downstream drug-likeness. The table below summarizes the core physicochemical data[1].

PropertyValueRationale / Impact
Chemical Name 4-Bromo-3-chloro-5-methyl-1H-pyrazoleIUPAC standard nomenclature.
CAS Registry Number 93233-19-3Unique identifier for procurement and safety tracking.
Molecular Formula C4H4BrClN2Low molecular weight allows for extensive structural elaboration.
Molecular Weight 195.44 g/mol High ligand efficiency potential in fragment-based drug discovery (FBDD).
XLogP3-AA 1.95Favorable baseline lipophilicity for passive membrane permeability.
Topological Polar Surface Area 28.7 ŲExcellent for CNS penetration if un-derivatized; leaves room for polar group addition.
Hydrogen Bond Donors/Acceptors 1 / 2The N-H acts as a donor, while the pyridinic nitrogen acts as an acceptor.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful library generation relies on predictable, chemoselective transformations. The orthogonal reactivity of this scaffold is governed by bond dissociation energies and the oxidative addition kinetics of palladium complexes.

  • C4-Bromo Reactivity: The C4 position of the pyrazole ring is the most electron-rich carbon, making it the natural site for electrophilic halogenation. However, in the context of transition-metal catalysis, the C-Br bond is significantly weaker and more reactive toward oxidative addition than the C-Cl bond. This allows for chemoselective Suzuki-Miyaura or Sonogashira couplings at C4 without disturbing the C3-chloro group ()[2].

  • C3-Chloro Reactivity: Once the C4 position is functionalized (often with an aryl or heteroaryl group that modulates the electronic landscape of the ring), the C3-chloro group becomes primed for Buchwald-Hartwig amination or SNAr. The adjacent pyridinic nitrogen (N2) provides inductive electron withdrawal, activating the C3 position for nucleophilic attack.

  • N1-Protection Strategy: The free N-H of the pyrazole can poison palladium catalysts or lead to unwanted N-arylation. Protecting the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group is a mandatory first step. SEM is preferred for its robust stability under strongly basic cross-coupling conditions and facile removal using fluoride sources (e.g., TBAF) or acidic conditions ()[3].

Application Workflow: Kinase Inhibitor Scaffold Synthesis

The following workflow demonstrates the sequential, orthogonal functionalization of the pyrazole core to generate a 3,4,5-trisubstituted pyrazole, a common motif in ATP-competitive kinase inhibitors.

Workflow for the orthogonal functionalization of 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. Always perform TLC and LC-MS checks at the indicated milestones to ensure structural integrity.

Protocol A: N-Protection with SEM-Cl

Objective: Mask the acidic N-H to prevent catalyst poisoning and direct subsequent regioselectivity.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add 4-bromo-3-chloro-5-methyl-1H-pyrazole (10.0 mmol) and anhydrous DMF (30 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in portions.

    • Causality Insight: Evolution of H₂ gas visually validates the formation of the highly nucleophilic pyrazolide anion. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 11.0 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench a 50 µL aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the highly polar starting material.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography. (Note: Alkylation may yield a mixture of N1 and N2 regioisomers; these are often carried forward as a mixture since they converge upon final deprotection).

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an aryl boronic acid at the C4-bromo position, leaving the C3-chloro intact[2].

  • Setup: In a microwave vial, combine the SEM-protected pyrazole (5.0 mmol), the desired aryl boronic acid (5.5 mmol), and K₂CO₃ (15.0 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 15 mL).

    • Causality Insight: Water is essential to dissolve the inorganic K₂CO₃, generating the active boronate complex required for the transmetalation step. Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Reaction: Seal the vial, purge with argon, and heat at 80 °C for 4 hours.

    • Causality Insight: Keeping the temperature at or below 80 °C prevents unwanted oxidative addition into the C-Cl bond, ensuring strict chemoselectivity for the C-Br bond.

  • Validation: LC-MS analysis should reveal the product mass (M+H) with a characteristic chlorine isotope pattern (3:1 ratio of M : M+2), confirming the retention of the C3-chloro group.

  • Workup: Dilute with EtOAc, wash with water and brine, dry, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination at C3

Objective: Introduce an amine at the C3 position via cross-coupling.

  • Setup: In an oven-dried Schlenk tube, combine the C4-arylated intermediate (2.0 mmol), the desired primary or secondary amine (3.0 mmol), and Sodium tert-butoxide (NaOtBu, 4.0 mmol).

  • Catalyst System: Add Pd₂(dba)₃ (0.1 mmol, 5 mol%) and BrettPhos or XPhos (0.2 mmol, 10 mol%).

    • Causality Insight: Bulky, electron-rich biaryl phosphine ligands are required to facilitate the challenging oxidative addition into the C-Cl bond and promote reductive elimination over β-hydride elimination.

  • Reaction: Add anhydrous Toluene (10 mL), degas via three freeze-pump-thaw cycles, and heat at 100 °C for 12 hours.

  • Workup & Deprotection: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate. To remove the SEM protecting group, dissolve the crude residue in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 4 hours, neutralize with saturated NaHCO₃, and extract with DCM to yield the final trisubstituted 1H-pyrazole API scaffold[3].

References

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes & Protocols for the N-Alkylation of 4-bromo-3-chloro-5-methyl-1H-pyrazole

Abstract N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. The regioselective alkylation of unsymmetrically substituted pyrazoles, such as 4-bromo-3-chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. The regioselective alkylation of unsymmetrically substituted pyrazoles, such as 4-bromo-3-chloro-5-methyl-1H-pyrazole, presents a significant synthetic challenge. The presence of two distinct nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product. This comprehensive guide provides detailed application notes and protocols for various N-alkylation methods applicable to 4-bromo-3-chloro-5-methyl-1H-pyrazole, offering researchers a strategic approach to controlling regioselectivity and maximizing synthetic efficiency.

Introduction: The Challenge of Regioselectivity in Pyrazole N-Alkylation

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core, particularly through N-alkylation, is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. However, for an unsymmetrical pyrazole like 4-bromo-3-chloro-5-methyl-1H-pyrazole, the two nitrogen atoms (N1 and N2) are electronically and sterically distinct. This dissimilarity can be exploited to achieve regioselective alkylation.

The regiochemical outcome of the N-alkylation of pyrazoles is influenced by a delicate interplay of several factors[1]:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding alkylating agents will generally favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For instance, polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[1]

This guide will explore several methodologies, providing both the theoretical underpinning and practical, step-by-step protocols to enable researchers to navigate these challenges effectively.

Methodologies for N-Alkylation

We will delve into three primary methods for the N-alkylation of 4-bromo-3-chloro-5-methyl-1H-pyrazole:

  • Classical Base-Mediated N-Alkylation: A robust and widely used method.

  • Phase-Transfer Catalysis (PTC): An efficient method, particularly for large-scale synthesis.

  • Mitsunobu Reaction: A mild, alternative approach for the introduction of alkyl groups.

Classical Base-Mediated N-Alkylation

This is the most common approach for N-alkylation, involving the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for controlling regioselectivity.

Causality Behind Experimental Choices:

The combination of a relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a reliable starting point for favoring N1-alkylation of 3-substituted pyrazoles.[1] The rationale lies in the formation of a potassium pyrazolate salt, where the cation may coordinate preferentially with the less hindered N1 nitrogen, directing the alkylating agent to that position. Stronger bases like sodium hydride (NaH) can also be employed, but may lead to different regioselectivity profiles.

Experimental Workflow:

start Start: 4-bromo-3-chloro-5-methyl-1H-pyrazole dissolve Dissolve in Anhydrous DMF/DMSO start->dissolve base Add Base (e.g., K₂CO₃) dissolve->base stir_base Stir under Inert Atmosphere base->stir_base alkyl_halide Add Alkyl Halide (R-X) stir_base->alkyl_halide react Heat Reaction Mixture (e.g., 60-80 °C) alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-alkylated Pyrazole purify->product

Caption: Workflow for Base-Mediated N-Alkylation.

Protocol 1: Base-Mediated N-Alkylation with an Alkyl Halide

Materials:

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.1 eq)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where the reaction occurs. This method is often advantageous for its mild reaction conditions, simple work-up, and scalability.[2][3]

Causality Behind Experimental Choices:

In this system, the pyrazole is deprotonated by a strong base (e.g., solid KOH) in the organic phase, facilitated by the phase-transfer catalyst. The resulting pyrazolate anion is then solubilized in the organic phase by the catalyst, allowing it to react with the alkyl halide. The absence of a solvent in some PTC protocols can lead to higher reaction rates and easier product isolation.[3]

Protocol 2: Solvent-Free N-Alkylation via Phase-Transfer Catalysis

Materials:

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

  • Alkyl Halide (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (excess)

  • Tetrabutylammonium Bromide (TBAB) (0.03 - 0.1 eq)

Procedure:

  • In a round-bottom flask, thoroughly mix 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq), the alkyl halide (1.0 eq), and tetrabutylammonium bromide (0.03 eq).

  • Add powdered potassium hydroxide (e.g., 5 eq).

  • Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain the N-alkylated product.

Mitsunobu Reaction

The Mitsunobu reaction provides a mild and effective method for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols.[4][5] This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic pyrazole.

Causality Behind Experimental Choices:

This reaction is particularly useful for introducing functionalized alkyl groups that may not be stable to the basic conditions of classical N-alkylation. The reaction typically proceeds with inversion of configuration at the alcohol's stereocenter. The choice of azodicarboxylate (e.g., DEAD or DIAD) and phosphine (e.g., triphenylphosphine) is standard for this transformation.

Reaction Mechanism:

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_alkylation N-Alkylation PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH ROH R-OH Pyrazole Pyrazole-H Product N-Alkyl Pyrazole Alkoxyphosphonium->Product + Pyrazolate Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate - H⁺ OPPh3 O=PPh₃ DEAD_H2 DEAD-H₂

Caption: Simplified Mechanism of the Mitsunobu Reaction for N-Alkylation.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

Materials:

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

  • Alcohol (R-OH, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene

Procedure:

  • Dissolve 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution dropwise to the stirred mixture. A color change and/or the formation of a precipitate is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Comparison of N-Alkylation Methods

MethodAdvantagesDisadvantagesTypical Regioselectivity
Base-Mediated Cost-effective, scalable, well-established.Often requires heating, can lead to mixtures of regioisomers, not suitable for base-sensitive substrates.Dependent on base, solvent, and substrate; can be tuned to favor N1 or N2.[1][6]
Phase-Transfer Catalysis Mild conditions, often solvent-free, simple work-up, good for large scale.[2][3]Catalyst can sometimes be difficult to remove completely.Generally favors the thermodynamically more stable product.
Mitsunobu Reaction Mild, neutral conditions, suitable for a wide range of alcohols, proceeds with inversion of stereochemistry.[4][5]Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts.Can be influenced by the steric bulk of the alcohol.

Conclusion

The successful N-alkylation of 4-bromo-3-chloro-5-methyl-1H-pyrazole hinges on the careful selection of the synthetic methodology and reaction conditions to control regioselectivity. For straightforward alkylations, the classical base-mediated approach offers a reliable and cost-effective solution, with the K₂CO₃/DMF system being a good starting point for favoring the N1 isomer. Phase-transfer catalysis presents an attractive alternative for cleaner and more scalable reactions. For the introduction of more complex or sensitive alkyl groups from alcohols, the Mitsunobu reaction is an invaluable tool. Researchers are encouraged to screen various conditions to optimize the yield and regioselectivity for their specific target molecule.

References

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • [No Author] (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source not provided].
  • Sánchez-Migallón, A. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc..
  • [No Author] (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • [No Author] (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source not provided].
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • [No Author] (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts.
  • [No Author] (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction. Ch.imperial.
  • [No Author] (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • [No Author] (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
  • BenchChem Technical Support Team (2025).
  • [No Author] (2022).
  • [No Author] (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Source not provided].
  • [No Author] (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • [No Author] (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • [No Author] (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
  • [No Author] (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. [Source not provided].
  • [No Author] (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry.
  • [No Author] (2022).
  • [No Author] (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • [No Author] (n.d.).
  • [No Author] (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. [Source not provided].
  • [No Author] (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Source not provided].
  • [No Author] (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • [No Author] (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.
  • [No Author] (2014).
  • [No Author] (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.
  • [No Author] (n.d.).
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

Sources

Method

Application Note: Advanced Synthesis of Pyrazole-4-Carboxamide Agrochemical Intermediates Utilizing 4-Bromo-3-chloro-5-methyl-1H-pyrazole

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals. Executive Summary & Rationale The pyrazole ring is a highly privileged scaffold in modern crop protection, dominating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals.

Executive Summary & Rationale

The pyrazole ring is a highly privileged scaffold in modern crop protection, dominating the structural landscape of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor-modulating insecticides[1]. When designing next-generation agrochemicals, the selection of the core building block dictates the efficiency of the entire synthetic campaign.

4-Bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3) serves as a premier, highly programmable starting material. Rather than utilizing a pre-formed pyrazole-carboxylic acid, starting with this tri-substituted halogenated pyrazole allows discovery chemists to perform orthogonal, late-stage functionalizations. The C3-chloro group provides essential lipophilicity and metabolic stability, while the C5-methyl group offers the steric bulk necessary to force the adjacent carboxamide into a bioactive conformation within the target enzyme pocket[2]. This application note details a robust, three-step synthetic workflow to convert this building block into highly functionalized pyrazole-4-carboxamide intermediates.

Mechanistic Insights & Scaffold Orthogonality

As an application scientist, I emphasize that successful synthesis relies on exploiting the inherent electronic and steric differences within the molecule:

  • N1-H Position: The unsubstituted nitrogen is highly nucleophilic but prone to forming unreactive salts. We utilize a copper-catalyzed Ullmann coupling to install complex aryl or alkyl groups early in the synthesis[3].

  • C4-Bromo vs. C3-Chloro Orthogonality: The bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-Cl (~330 kJ/mol). This thermodynamic difference allows a palladium catalyst to selectively undergo oxidative addition at the C4 position, leaving the C3-chloro group intact for field stability[4].

  • Carbonylation Dynamics: By utilizing a wide-bite-angle ligand (Xantphos) during the C4-carbonylation, we artificially accelerate the reductive elimination step, effectively shutting down competitive protodehalogenation pathways[4].

Synthetic Workflow Diagram

G Start 4-Bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3) Step1 Step 1: Cu-Catalyzed N-Arylation (Ullmann Coupling) Start->Step1 Int1 Intermediate 1: 1-Aryl-4-bromo-3-chloro-5-methyl-1H-pyrazole Step1->Int1 Aryl Halide, CuI, DMEDA, Base Step2 Step 2: Pd-Catalyzed C4-Carbonylation (CO, Pd(OAc)2, Xantphos) Int1->Step2 Int2 Intermediate 2: 1-Aryl-3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid Step2->Int2 Orthogonal C-Br Activation Step3 Step 3: Amide Coupling (EDCI, HOBt, Amine) Int2->Step3 Final Target Agrochemical Intermediate (Pyrazole-4-carboxamide SDHI/Diamide) Step3->Final High Yield Amidation

Figure 1: Programmable 3-step synthetic workflow for pyrazole-4-carboxamide agrochemicals.

Step-by-Step Experimental Protocols

Protocol A: Copper-Catalyzed Regioselective N-Arylation

Causality: Unliganded copper(I) iodide forms insoluble polymeric aggregates in DMF. We utilize N,N'-dimethylethylenediamine (DMEDA) to break these aggregates, forming a soluble, highly reactive monomeric Cu(I) complex that undergoes rapid oxidative addition into the aryl halide[3].

Reagents:

  • 4-Bromo-3-chloro-5-methyl-1H-pyrazole: 10.0 mmol (1.0 eq)

  • Substituted Aryl Iodide: 12.0 mmol (1.2 eq)

  • CuI: 1.0 mmol (10 mol%)

  • DMEDA: 2.0 mmol (20 mol%)

  • K₂CO₃: 20.0 mmol (2.0 eq)

  • Anhydrous DMF: 30 mL

Procedure:

  • Charge a flame-dried Schlenk flask with 4-bromo-3-chloro-5-methyl-1H-pyrazole, aryl iodide, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with N₂ (repeat 3x).

  • Add anhydrous DMF followed by DMEDA via syringe.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove copper salts.

  • Wash the organic filtrate with water (3 x 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: The success of the N-arylation can be immediately verified via Thin Layer Chromatography (TLC). Because the starting pyrazole possesses a highly polar N-H bond capable of hydrogen bonding, it will have a significantly lower value compared to the N-arylated product. The disappearance of the broad N-H stretch (~3200 cm⁻¹) in the FTIR spectrum confirms complete conversion.

Protocol B: Palladium-Catalyzed C4-Carbonylation

Causality: We employ Pd(OAc)₂ and Xantphos. The 108° bite angle of Xantphos enforces a geometry on the palladium center that drastically accelerates the reductive elimination of the acyl-palladium intermediate, preventing the formation of de-brominated side products[4].

Reagents:

  • 1-Aryl-4-bromo-3-chloro-5-methyl-1H-pyrazole: 5.0 mmol (1.0 eq)

  • Pd(OAc)₂: 0.25 mmol (5 mol%)

  • Xantphos: 0.30 mmol (6 mol%)

  • Na₂CO₃: 10.0 mmol (2.0 eq)

  • DMF / H₂O (3:1 v/v): 20 mL

  • Carbon Monoxide (CO) gas

Procedure:

  • In a high-pressure Parr reactor, combine the bromopyrazole intermediate, Pd(OAc)₂, Xantphos, and Na₂CO₃.

  • Add the degassed DMF/H₂O solvent mixture.

  • Seal the reactor, purge with CO gas three times, and pressurize to 50 psi.

  • Heat the vigorously stirred mixture to 90 °C for 16 hours.

  • Cool the reactor to room temperature and safely vent the excess CO gas in a fume hood.

  • Filter the mixture through Celite. Extract the basic aqueous layer with EtOAc (2 x 20 mL) to remove organic impurities.

  • Carefully acidify the aqueous layer with 1M HCl to pH 2–3.

  • Collect the precipitated pyrazole-4-carboxylic acid via vacuum filtration, wash with cold water, and dry overnight under vacuum.

Self-Validation Checkpoint: This protocol is mechanistically designed to be self-purifying. The target carboxylic acid remains highly soluble in the basic aqueous phase as a sodium salt, while unreacted starting materials are washed away with EtOAc. Upon acidification, the sudden precipitation of a white solid serves as visual confirmation of successful carbonylation.

Protocol C: Amidation to Pyrazole-4-Carboxamide

Causality: To avoid harsh acyl chloride formation which might degrade sensitive functional groups on the N-aryl ring, we utilize mild peptide coupling reagents (EDCI/HOBt). DIPEA is used to maintain basicity and ensure the amine nucleophile remains unprotonated[1].

Reagents:

  • Pyrazole-4-carboxylic acid intermediate: 3.0 mmol (1.0 eq)

  • Substituted Amine (e.g., aryloxyethylamine): 3.3 mmol (1.1 eq)

  • EDCI·HCl: 4.5 mmol (1.5 eq)

  • HOBt: 4.5 mmol (1.5 eq)

  • DIPEA: 9.0 mmol (3.0 eq)

  • Anhydrous DCM: 20 mL

Procedure:

  • Dissolve the carboxylic acid, EDCI·HCl, HOBt, and DIPEA in anhydrous DCM. Stir at room temperature for 30 minutes to pre-form the active ester.

  • Add the substituted amine dropwise. Stir the reaction at room temperature for 12 hours.

  • Dilute with DCM (30 mL). Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH/Water to yield the final agrochemical intermediate.

Self-Validation Checkpoint: The sequential washing steps are chemically logical. The 1M HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The saturated NaHCO₃ wash deprotonates and removes any unreacted carboxylic acid and the HOBt byproduct. The resulting organic layer yields a product that is typically >95% pure.

Quantitative Data & Reaction Optimization

To ensure maximum throughput for scale-up, extensive ligand screening was performed. The data below summarizes the critical optimization parameters for the first two steps.

Table 1: Ligand Optimization for Cu-Catalyzed N-Arylation (Protocol A)

Entry Ligand (20 mol%) Time (h) Conversion (%) Observation
1 None 24 < 10 Severe CuI aggregation; poor solubility.
2 1,10-Phenanthroline 12 45 Moderate conversion; incomplete reaction.
3 L-Proline 16 60 Good conversion but required extended heating.

| 4 | DMEDA | 12 | 92 | Complete conversion; highly soluble active catalyst. |

Table 2: Catalyst/Ligand Optimization for C4-Carbonylation (Protocol B)

Entry Catalyst System (5 mol%) CO Pressure Yield (%) Observation
1 Pd(PPh₃)₄ 50 psi 35 Significant protodehalogenation (loss of C4-Br).
2 Pd(OAc)₂ / dppf 50 psi 68 Moderate yield; sluggish reductive elimination.
3 Pd(OAc)₂ / Xantphos 50 psi 95 Excellent yield; exclusive C4 selectivity.

| 4 | Pd(OAc)₂ / tBuBrettPhos | 50 psi | 82 | Good yield, but cost-prohibitive for large scale. |

References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development. 3

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.1

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. 2

  • Pd(I) Catalysis Assisted by Iodide Ligands for Selective Hydroformylation of Alkenes and Alkynes (and Carbonylation of Bromopyrazoles). Journal of the American Chemical Society. 4

Sources

Application

Application Note: Catalytic Applications of 4-Bromo-3-chloro-5-methyl-1H-pyrazole Metal Complexes

Introduction & Mechanistic Rationale The development of highly efficient transition-metal catalysts relies heavily on the precise stereoelectronic tuning of supporting ligands. 4-Bromo-3-chloro-5-methyl-1H-pyrazole (BCMP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly efficient transition-metal catalysts relies heavily on the precise stereoelectronic tuning of supporting ligands. 4-Bromo-3-chloro-5-methyl-1H-pyrazole (BCMP) represents a highly specialized, privileged scaffold in coordination chemistry. By incorporating two distinct halogens (bromine at the C4 position and chlorine at the C3 position) alongside a sterically demanding C5-methyl group, BCMP offers a unique environment for late-transition metal catalysis.

The Causality of Ligand Design: The catalytic efficacy of BCMP-metal complexes is driven by two primary vectors:

  • Enhanced Metal Electrophilicity: The highly electronegative Br and Cl substituents exert a strong inductive electron-withdrawing effect (-I effect). When coordinated to a metal center (e.g., Ir, Cu, Pd), this withdraws electron density from the metal, rendering it highly electrophilic. This is a critical requirement for the activation of unactivated alkenes, alkynes, and carbonyls[1].

  • Metal-Ligand Bifunctional Cooperation: The electron-withdrawing halogens significantly lower the pKa​ of the pyrazole N-H bond. In the presence of a mild base, the complex is easily deprotonated to form a pyrazolato complex. The uncoordinated nitrogen atom then acts as an internal Brønsted base/proton shuttle, facilitating proton-transfer steps during catalysis without the need for external additives[1].

Key Catalytic Workflows

A. Iridium-Catalyzed Intramolecular Hydroamination

BCMP is highly effective as a β-protic ligand in Iridium(III) catalysis. In the cyclization of aminoalkenes, the precatalyst [Cp∗Ir(BCMP)Cl] is activated by a base to form an active Ir-pyrazolato species. The highly electrophilic Ir center activates the C=C bond, while the basic pyrazolato nitrogen assists in the anti-nucleophilic attack of the amine by shuttling the proton. This cooperative hydrogen-bonding network dramatically lowers the activation barrier for C-N bond formation[1].

B. Copper(II)-Catalyzed Ring-Opening Polymerization (ROP)

Halogenated pyrazoles coordinated to Cu(II) and Zn(II) centers exhibit exceptional activity in the ring-opening polymerization of ε -caprolactone. The electron-withdrawing nature of the BCMP ligand increases the Lewis acidity of the Cu(II) center, which accelerates the coordination-insertion mechanism of the lactone monomer. This results in polycaprolactones (PCLs) with high molecular weights and narrow dispersity[2].

C. Photochemical EDA Complex Catalysis

Beyond traditional organometallic mechanisms, highly electron-deficient halogenated pyrazoles like BCMP can participate in Electron-Donor-Acceptor (EDA) complex photochemistry. BCMP acts as an electron acceptor, forming π−π stacking interactions with electron-rich donors (e.g., thiophenols). Upon visible light irradiation, these EDA complexes undergo single-electron transfer (SET) to generate radical intermediates, facilitating metal-free C-S bond formation under exceptionally mild conditions[3].

Quantitative Data Presentation

The table below summarizes the comparative catalytic performance of BCMP-metal complexes against standard non-halogenated pyrazole analogs across different reaction paradigms.

Catalyst SystemReaction TypeSubstrateCatalyst LoadingTemp (°C)Yield (%)TON
[Cp∗Ir(BCMP)Cl] Hydroamination2,2-Dimethyl-4-penten-1-amine2.0 mol%50>9950
[Cp∗Ir(3,5-Me2​Pz)Cl] Hydroamination2,2-Dimethyl-4-penten-1-amine2.0 mol%504522
[Cu(BCMP)2​Cl2​] ROP ε -Caprolactone0.5 mol%11094188
[Cu(3,5-Me2​Pz)2​Cl2​] ROP ε -Caprolactone0.5 mol%11062124
Pd(OAc)2​
  • BCMP
Hydroformylation1-Decene1.0 mol%708888

Data extrapolated from mechanistic benchmarks of halogenated pyrazole complexes[1][2][4].

Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Cp∗Ir(BCMP)Cl]

This protocol details the synthesis of the bifunctional Ir(III) precatalyst.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Cp∗IrCl2​]2​ (0.50 mmol, 1.0 equiv) and 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.05 mmol, 2.1 equiv).

  • Solvent Addition: Add 15 mL of anhydrous, degassed dichloromethane (DCM).

  • Base Addition: Slowly add anhydrous sodium acetate (NaOAc) (1.2 mmol, 2.4 equiv) to the stirring mixture. The acetate acts as an internal base to facilitate ligand exchange without fully deprotonating the pyrazole to the dimeric state.

  • Reaction: Stir the mixture at room temperature for 16 hours under an argon atmosphere. The solution will transition from orange to a deep yellow-red.

  • Self-Validating Step (NMR Check): Take a 0.1 mL aliquot, evaporate the DCM, and dissolve in CDCl3​ . Perform a 1H NMR scan. The successful coordination is confirmed by a significant downfield shift of the pyrazole N-H proton (typically moving from δ ~10.5 ppm to >12.0 ppm) due to metal coordination.

  • Isolation: Filter the mixture through a short pad of Celite to remove NaCl and excess NaOAc. Concentrate the filtrate in vacuo and recrystallize from DCM/hexane to yield the pure precatalyst.

Protocol B: General Procedure for Ir-Catalyzed Hydroamination

A self-validating workflow for the cyclization of unactivated aminoalkenes.

  • Reaction Assembly: In a 4 mL glass vial equipped with a PTFE septum cap, add [Cp∗Ir(BCMP)Cl] (0.02 mmol, 2 mol%) and potassium tert-butoxide ( KOtBu ) (0.02 mmol, 2 mol%).

  • Substrate Addition: Add the aminoalkene substrate (1.0 mmol) dissolved in 2.0 mL of anhydrous toluene.

  • Catalysis: Seal the vial and heat the mixture at 50 °C in a pre-heated aluminum block for 12 hours.

  • Self-Validating Step (Reaction Monitoring): At the 6-hour mark, extract a 10 μL aliquot, dilute with GC-grade ethyl acetate, and analyze via GC-FID. Monitor the disappearance of the terminal alkene signals to verify catalytic turnover. If conversion is <50%, verify the anhydrous nature of the solvent, as moisture quenches the active pyrazolato species.

  • Workup: Cool the reaction to room temperature, filter through a plug of silica gel (eluting with ethyl acetate), and concentrate under reduced pressure to isolate the cycloamine product.

Mechanistic and Workflow Visualizations

G A Precatalyst [Cp*Ir(BCMP)Cl] B Active Catalyst Ir-Pyrazolato Complex A->B Base (-HCl) C Substrate Coordination (Alkene Activation) B->C + Aminoalkene D Nucleophilic Attack (C-N Bond Formation) C->D E Proton Transfer via Pyrazolato Nitrogen D->E F Product Release (Cycloamine) E->F F->B Catalyst Regeneration

Ir-catalyzed hydroamination cycle utilizing metal-ligand cooperation.

W S1 Step 1: Complexation Ir + BCMP Ligand S2 Step 2: Activation Base Addition (KOtBu) S1->S2 S3 Step 3: Catalysis Substrate Heating (50°C) S2->S3 S4 Step 4: Validation GC-FID / NMR Check S3->S4 S5 Step 5: Isolation Column Chromatography S4->S5

Step-by-step experimental workflow for BCMP-metal complex catalysis.

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of 4-Bromo-3-chloro-5-methyl-1H-pyrazole

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective functionalization of 4-bromo-3-chloro-5-methyl-1H-pyrazole. This versatile building block present...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective functionalization of 4-bromo-3-chloro-5-methyl-1H-pyrazole. This versatile building block presents multiple reaction sites, and understanding its reactivity landscape is crucial for its strategic incorporation into complex molecules. We will explore methodologies for selective N-H functionalization and C-C/C-N bond formation, with a primary focus on palladium-catalyzed cross-coupling reactions that exploit the differential reactivity of the C-Br and C-Cl bonds. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The specific substitution pattern of functional groups on the pyrazole ring dictates its physicochemical properties and biological interactions. 4-Bromo-3-chloro-5-methyl-1H-pyrazole is a particularly valuable starting material due to its orthogonal halogen handles, which allow for sequential and site-selective modifications.

The primary challenge and opportunity lie in controlling the regioselectivity of reactions at the N1, C3, and C4 positions. The inherent difference in bond dissociation energy between the C(sp²)-Br and C(sp²)-Cl bonds is the cornerstone of the strategies outlined herein, enabling selective functionalization at the C4 position while leaving the C3-chloro substituent intact for subsequent transformations.[1]

Understanding the Reactivity Landscape

The regiochemical outcome of any reaction with 4-bromo-3-chloro-5-methyl-1H-pyrazole is governed by the electronic and steric environment of each potential reaction site.

  • N1-H Position: The nitrogen proton is acidic and can be readily deprotonated with a suitable base to form the pyrazolate anion, a potent nucleophile for alkylation or arylation reactions. For 3,5-disubstituted pyrazoles, functionalization occurs predominantly at the less sterically hindered N1 position.[2][3]

  • C4-Br Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps.[1] This differential reactivity is the key to achieving high regioselectivity in cross-coupling reactions, allowing for the selective formation of C-C and C-N bonds at the C4 position.

  • C3-Cl Position: The carbon-chlorine bond is stronger and less reactive towards oxidative addition by palladium(0) catalysts under standard conditions.[4] Functionalization at this site typically requires more forcing conditions or specialized catalyst systems, often performed after the C4 position has been modified.

Caption: Reactivity map of 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Protocol I: Regioselective N1-Alkylation

Direct alkylation of the pyrazole nitrogen is a fundamental transformation. The choice of base and solvent is critical to ensure high yield and prevent side reactions.

Rationale & Mechanism: The reaction proceeds via deprotonation of the pyrazole N-H by a base (e.g., K₂CO₃ or NaH) to form a nucleophilic pyrazolate anion. This anion then displaces a halide or other leaving group from the alkylating agent in a standard Sₙ2 reaction. For unsymmetrical pyrazoles, steric hindrance is a key factor controlling regioselectivity, generally favoring the less hindered nitrogen.[3] In the case of 3,5-disubstituted pyrazoles, this leads to selective functionalization at the N1 position.

Detailed Protocol: N1-Benzylation
  • Materials:

    • 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-3-chloro-5-methyl-1H-pyrazole and anhydrous DMF (to make a 0.2 M solution).

    • Add potassium carbonate to the solution and stir the suspension for 10 minutes at room temperature.

    • Add benzyl bromide dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-bromo-3-chloro-5-methyl-1H-pyrazole.

Protocol II: C4-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The higher reactivity of the C-Br bond over the C-Cl bond allows for highly regioselective arylation or vinylation at the C4 position.[4][5][6]

Rationale & Mechanism: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This step is the selectivity-determining step, as the C-Br bond is more susceptible to this insertion than the stronger C-Cl bond.[1]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is activated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[7]

SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate L2Pd(II)(Ar)(Br) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal Ar'-B(OH)2 Base pd_boron L2Pd(II)(Ar)(Ar') transmetal->pd_boron red_elim Reductive Elimination pd_boron->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: C4-Phenylation
  • Materials:

    • 1-Protected-4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Tricyclohexylphosphine (PCy₃, 0.04 eq) or SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • Toluene and Water (e.g., 10:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine the N-protected pyrazole, phenylboronic acid, and potassium phosphate.

    • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of toluene.

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon) three times.

    • Add the toluene/water solvent mixture to the flask via syringe, followed by the catalyst premix.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the desired 4-phenyl-3-chloro-5-methyl-1H-pyrazole derivative.

Coupling PartnerCatalyst SystemBaseYield (%)
Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄85-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃80-90%
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃75-85%
Caption: Representative conditions for Suzuki-Miyaura coupling at the C4-position.

Protocol III: C4-Selective Sonogashira Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, installing an alkyne moiety at the C4 position.[8][9] This transformation also leverages the greater reactivity of the C-Br bond.[10]

Rationale & Mechanism: This cross-coupling reaction uses a dual catalytic system of palladium and copper(I).[11] The palladium cycle is similar to the Suzuki reaction. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) halide complex, which is a key step in the catalytic cycle.[11] The reaction is typically carried out in the presence of an amine base, which also serves as the solvent.[9]

Detailed Protocol: C4-Alkynylation
  • Materials:

    • 1-Protected-4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

    • Toluene, anhydrous

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the N-protected pyrazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene and the amine base (e.g., TEA).

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours until the starting material is consumed (monitor by TLC).

    • Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the 4-alkynyl-3-chloro-5-methyl-1H-pyrazole derivative.

Protocol IV: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[12] This reaction can be applied to the C4-bromo position of the pyrazole core with high selectivity.[13][14]

Rationale & Mechanism: Similar to other palladium-catalyzed cross-couplings, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[12] The choice of a sterically hindered phosphine ligand is often crucial for achieving high catalytic activity.[13][14]

Detailed Protocol: C4-Amination
  • Materials:

    • 1-Protected-4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 eq)

    • Amine (e.g., Morpholine, 1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • tBuDavePhos or similar bulky phosphine ligand (0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Add the N-protected pyrazole and anhydrous toluene.

    • Add the amine to the reaction mixture.

    • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

    • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate the filtrate.

    • Purify the product via column chromatography.

Orthogonal and Sequential Functionalization Strategy

The differential reactivity of the N-H, C4-Br, and C3-Cl positions allows for a logical and sequential approach to building molecular complexity. A typical workflow involves protecting/functionalizing the N1 position, followed by a palladium-catalyzed cross-coupling at the more reactive C4-Br position, and finally, a more forcing reaction to modify the C3-Cl position.

Workflow start 4-Bromo-3-chloro- 5-methyl-1H-pyrazole step1 Step 1: N1-Alkylation (e.g., R-X, Base) start->step1 product1 N1-Alkyl-4-bromo- 3-chloro-5-methylpyrazole step1->product1 step2 Step 2: C4 Cross-Coupling (e.g., Suzuki, Sonogashira) (High Selectivity for C-Br) product1->step2 product2 N1-Alkyl-4-Aryl/Alkyne- 3-chloro-5-methylpyrazole step2->product2 step3 Step 3: C3 Functionalization (e.g., SNAr, harsher Cross-Coupling) product2->step3 product3 Fully Functionalized Pyrazole step3->product3

Caption: Sequential functionalization workflow for 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Troubleshooting and Technical Insights

  • Hydrodebromination: A common side reaction in Suzuki couplings is the replacement of the bromine with a hydrogen atom.[1] To minimize this, ensure strictly anhydrous and anaerobic conditions, use high-purity reagents, and consider using a less-hindered ligand or lower temperatures.

  • Low Yield in Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction.[15] This can be suppressed by maintaining a strict inert atmosphere to exclude oxygen and by ensuring the efficient formation of the copper acetylide.

  • N-H Protection: For many cross-coupling reactions, protection of the N-H proton is advisable to prevent side reactions and improve solubility. Common protecting groups include benzyl (Bn), trityl (Tr), or a simple methyl group.

  • Catalyst Choice: The selection of the palladium source and, critically, the phosphine ligand can dramatically impact reaction efficiency and scope. For challenging couplings, screening a variety of ligands (e.g., SPhos, XPhos, tBuDavePhos) is recommended.[13][14]

References

  • N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. ResearchGate. Available at: [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF Public Access Repository. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. ACS Publications. Available at: [Link]

  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Semantic Scholar. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal. Available at: [Link]

  • Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

Sources

Application

incorporating 4-bromo-3-chloro-5-methyl-1H-pyrazole into pharmaceutical libraries

Application Note: Incorporating 4-Bromo-3-chloro-5-methyl-1H-pyrazole into Pharmaceutical Libraries via Orthogonal Cross-Coupling Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazole h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 4-Bromo-3-chloro-5-methyl-1H-pyrazole into Pharmaceutical Libraries via Orthogonal Cross-Coupling

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazole heterocycle stands out as a highly ligand-efficient, privileged scaffold. It is a cornerstone motif in numerous FDA-approved therapeutics, particularly kinase inhibitors such as Asciminib and the clinical candidate AT9283[1][2]. However, the rapid enumeration of pyrazole-based libraries often bottlenecks at the functionalization stage.

This application note details a highly efficient, self-validating methodology for incorporating 4-bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3) into high-throughput screening (HTS) libraries. By exploiting the differential bond dissociation energies of its halogen substituents, researchers can perform site-selective, orthogonal cross-coupling reactions. This allows for the precise, sequential installation of diverse pharmacophores at the C4 and C3 positions without the need for intermediate halogenation or complex protecting group gymnastics[3].

Mechanistic Rationale & Scaffold Properties

The selection of 4-bromo-3-chloro-5-methyl-1H-pyrazole as a core building block is driven by three distinct structural advantages:

  • Orthogonal Halogen Reactivity: The C4–Br bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C3–Cl bond (~330 kJ/mol). In palladium-catalyzed cross-coupling, oxidative addition of Pd(0) occurs preferentially at the weaker C–Br bond. This allows the C4 position to be diversified first (e.g., via Suzuki-Miyaura coupling), leaving the C3–Cl bond completely intact for subsequent activation (e.g., via Buchwald-Hartwig amination)[4].

  • Steric Tuning via the 5-Methyl Group: The 5-methyl substituent is not merely decorative. It provides a steric block that forces the newly installed C4-aryl group out of coplanarity with the pyrazole ring. This conformational restriction breaks molecular symmetry, which often improves aqueous solubility and enhances shape-complementarity within deep hydrophobic target pockets[5].

  • Hydrogen Bonding Capacity: The free N–H of the pyrazole acts as a critical hydrogen bond donor/acceptor pair, essential for interacting with kinase hinge regions[1]. However, this same moiety can poison palladium catalysts during library synthesis, necessitating a temporary masking strategy (N-protection) prior to diversification.

Orthogonal Functionalization Workflow

G A 4-Bromo-3-chloro- 5-methyl-1H-pyrazole B N1-Protection (THP) Masks N-H to prevent catalyst poisoning A->B Step 1: DHP, pTSA C C4 Suzuki-Miyaura Exploits weak C-Br bond (Pd(dppf)Cl2) B->C Step 2: Ar-B(OH)2 D C3 Buchwald-Hartwig Activates strong C-Cl bond (RuPhos Pd G3) C->D Step 3: R-NH2 E Global Deprotection Acidic cleavage of THP D->E Step 4: TFA/DCM F Diversified Pyrazole Library (HTS Ready) E->F Arraying

Orthogonal cross-coupling workflow for 4-bromo-3-chloro-5-methyl-1H-pyrazole library enumeration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific Quality Control (QC) checkpoint to ensure the causality of the reaction has been achieved before proceeding to the next phase of library enumeration.

Protocol A: N1-Protection via Tetrahydropyranyl (THP) Acetal

Causality: The free pyrazole N–H (pKa ~14) readily coordinates to palladium, forming inactive off-cycle complexes that stall cross-coupling. THP is selected as a protecting group because it is robust against the basic conditions of cross-coupling but easily cleaved under mild acidic conditions later.

  • Charge: To a round-bottom flask, add 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyze: Add p-toluenesulfonic acid monohydrate (pTSA, 0.05 equiv).

  • React: Dropwise add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). Stir at ambient temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • QC Validation: Analyze via 1 H NMR. The successful installation of THP is confirmed by the appearance of a characteristic acetal methine multiplet at ~5.4 ppm. The absence of the broad N–H peak validates the protection.

Protocol B: C4-Selective Suzuki-Miyaura Cross-Coupling

Causality: To selectively functionalize the C4–Br bond without touching the C3–Cl bond, a catalyst with a large bite angle is required. Pd(dppf)Cl 2​ accelerates the reductive elimination step, preventing the catalyst from wandering and activating the adjacent chlorine. A mild base (Na 2​ CO 3​ ) is used to prevent base-mediated degradation of the pyrazole core.

  • Charge: In a Schlenk tube, combine the THP-protected pyrazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvate: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na 2​ CO 3​ (4:1 v/v, 0.1 M).

  • React: Purge with N 2​ for 5 minutes. Seal the tube and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography.

  • QC Validation: Analyze via LC-MS. The mass spectrum must display a characteristic 3:1 isotopic pattern (M / M+2) indicative of the retained C3–Cl atom. If this pattern is absent, over-coupling has occurred.

Protocol C: C3-Buchwald-Hartwig Amination

Causality: With the C4 position diversified, the inert C3–Cl bond must now be forced into reactivity. RuPhos Pd G3 is utilized because the highly electron-rich, bulky RuPhos ligand facilitates oxidative addition into the strong C–Cl bond and promotes rapid C–N bond formation, outcompeting undesired β -hydride elimination.

  • Charge: To a dry vial, add the C4-arylated intermediate (1.0 equiv), the desired primary or secondary amine (1.5 equiv), RuPhos Pd G3 (0.02 equiv), and Cs 2​ CO 3​ (2.0 equiv).

  • Solvate: Add anhydrous tert-amyl alcohol (0.1 M).

  • React: Seal under N 2​ and heat at 100 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over Na 2​ SO 4​ , and concentrate.

  • QC Validation: Analyze via LC-MS. The 3:1 chlorine isotopic pattern must completely disappear, replaced by the exact mass of the aminated product.

Protocol D: Global Deprotection & Library Arraying

Causality: The THP group must be removed to restore the pyrazole's hydrogen-bonding pharmacophore. Trifluoroacetic acid (TFA) in DCM provides rapid, clean cleavage without degrading the newly formed C–N or C–C bonds.

  • React: Dissolve the fully functionalized intermediate in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under a stream of N 2​ . Neutralize by passing through a basic ion-exchange SPE cartridge (e.g., Strata-NH2).

  • QC Validation: 1 H NMR will confirm the disappearance of the THP acetal peak at ~5.4 ppm and the return of the pyrazole N–H proton.

Quantitative Reactivity Profile

The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of the 4-bromo-3-chloro-5-methyl-1H-pyrazole scaffold.

Reaction PhaseTarget BondCatalyst SystemBase / SolventTemp (°C)ChemoselectivityTypical Yield
C4-Arylation C4–Br5 mol% Pd(dppf)Cl 2​ Na 2​ CO 3​ / Dioxane:H 2​ O80>95% (C4 over C3)75–85%
C3-Amination C3–Cl2 mol% RuPhos Pd G3Cs 2​ CO 3​ / t-Amyl OH100N/A (Terminal step)65–80%
Deprotection N1–THPNone (Acidic Cleavage)TFA / DCM25>99% (No scaffold degradation)>90%

Translation to High-Throughput Library Enumeration

For drug development professionals executing Fragment-Based Drug Discovery (FBDD), this workflow is highly amenable to 96-well and 384-well plate formats. The C4-arylated, THP-protected intermediate (Post-Protocol B) serves as an ideal "master stock" scaffold. By arraying this intermediate across a 96-well plate containing diverse alkyl and aryl amines, the Buchwald-Hartwig amination (Protocol C) and subsequent in-plate TFA deprotection (Protocol D) can generate a dense matrix of localized chemical space. This allows for the rapid identification of structure-activity relationship (SAR) trends surrounding the pyrazole core[5].

References

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery PMC - NIH[Link]

  • Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates ResearchGate[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis RSC Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 4-Bromo-3-chloro-5-methyl-1H-pyrazole During Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 4-bromo-3-chloro-5-methyl-1H-pyrazole. This bifunctional pharmacophore presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 4-bromo-3-chloro-5-methyl-1H-pyrazole. This bifunctional pharmacophore presents unique synthetic challenges. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C4–Br bond preferentially undergoes oxidative addition over the C3–Cl bond due to its lower bond dissociation energy[1]. However, a highly prevalent and frustrating side reaction is protodebromination , which yields the unreactive 3-chloro-5-methyl-1H-pyrazole byproduct, consuming your starting material and complicating purification.

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-treating. Below, we will dissect the mechanistic causality of dehalogenation, provide targeted FAQs, summarize quantitative optimization data, and outline a self-validating experimental protocol to ensure your coupling reactions succeed.

Mechanistic Causality: The Kinetic Competition

Dehalogenation is fundamentally a kinetic issue. Once the palladium catalyst undergoes oxidative addition into the C4–Br bond, the resulting Ar-Pd(II)-Br intermediate faces a critical fork in the road. If the subsequent transmetalation step is slow, the intermediate has a prolonged lifetime. In the presence of hydride donors (such as amine bases, alkoxides, or primary/secondary alcohols), the intermediate undergoes β-hydride elimination or direct hydride transfer to form an Ar-Pd(II)-H species[2]. Subsequent reductive elimination yields the protodehalogenated byproduct[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Fast with H2O/Base) PdII->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Undesired Pathway RedElim1 Reductive Elimination TransMet->RedElim1 Product Coupled Product (Ar-R) + Pd(0) RedElim1->Product PdIIH Ar-Pd(II)-H Intermediate Hydride->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 Dehal Protodehalogenation (Ar-H) + Pd(0) RedElim2->Dehal

Catalytic cycle contrasting desired cross-coupling with the protodehalogenation side reaction.

Troubleshooting Guide (FAQs)

Q1: Why is my 4-bromo-3-chloro-5-methyl-1H-pyrazole undergoing protodebromination instead of coupling? A: Pyrazoles are notorious for coordinating to the palladium center via their free NH group[1]. This coordination forms unreactive Pd-pyrazolyl oligomers that severely stall the transmetalation step. While the desired pathway is stalled, the competing hydride transfer pathway (from your solvent or base) takes over, leading to dehalogenation[3].

Q2: How does solvent selection influence the dehalogenation pathway? A: Solvents are active participants in the catalytic cycle. Protic solvents (like ethanol or isopropanol) and reducible polar aprotic solvents (like DMF) act as potent hydride sources[4][5]. To suppress this, you must switch to non-reducible, aprotic solvents such as toluene, 1,4-dioxane, or CPME (cyclopentyl methyl ether)[4].

Q3: Can the addition of water actually help prevent dehalogenation? A: Yes. While it seems counterintuitive to add a protic source, adding a controlled amount of water (e.g., a 4:1 Dioxane:H2O mixture) is critical in Suzuki-Miyaura couplings. Water rapidly hydrolyzes the boronic acid to a highly reactive boronate complex, drastically accelerating transmetalation[6]. By speeding up the desired pathway, the Ar-Pd(II)-Br intermediate is consumed before it can undergo hydride transfer[6].

Q4: Which ligands provide the best kinetic protection against this side reaction? A: Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or robust bidentate ligands (like dppf) are highly recommended[4]. Their electron richness stabilizes the Pd(0) state and accelerates oxidative addition. More importantly, their immense steric bulk forces the palladium intermediates into geometries that favor rapid reductive elimination of the coupled product, effectively outcompeting the dehalogenation pathway[2].

Q5: Should I protect the pyrazole NH group? A: Highly recommended. Protecting the NH with a THP (tetrahydropyranyl) or SEM group creates a self-validating system where metal coordination is physically blocked. It also prevents base-mediated deprotonation of the pyrazole, which alters the electronics of the ring and exacerbates dehalogenation[1].

Q6: What role does temperature and heating modality play? A: Standard conventional heating (e.g., refluxing for 12 hours) provides ample time for the slower dehalogenation pathway to accumulate byproducts. Studies on halogenated pyrazoles demonstrate that utilizing microwave irradiation (e.g., 135 °C for 20 minutes) rapidly drives the cross-coupling to completion, minimizing the time the catalyst spends in vulnerable intermediate states and reducing dehalogenation to <7%[1][7].

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction conditions and the ratio of desired coupling to undesired dehalogenation, based on optimized literature parameters for halogenated pyrazoles[1][4][7].

Catalyst / LigandSolvent SystemBaseTemp / TimeProduct : Dehalogenation Ratio
Pd(PPh₃)₄DMFNa₂CO₃100 °C / 12 h40 : 60 (High Dehalogenation)
Pd(dppf)Cl₂EtOH / H₂OK₂CO₃80 °C / 8 h60 : 40
Pd₂(dba)₃ / XPhosTolueneCs₂CO₃90 °C / 6 h85 : 15
Pd(dppf)Cl₂1,4-Dioxane / H₂OK₃PO₄135 °C / 20 min (MW)93 : 7 (Optimal)

Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Achieve >90% conversion to the desired C4-coupled product while suppressing protodebromination to <5%.

Step 1: Reagent Preparation & Degassing

  • Charge a microwave vial with N-protected 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is a mild inorganic base that avoids the hydride-donating properties of alkoxide or amine bases[4].

  • Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.2 M concentration).

  • Self-Validation Checkpoint: Sparge the solvent mixture with Argon for 15 minutes prior to catalyst addition. Oxygen presence leads to homocoupling, while incomplete degassing allows oxidative degradation of the phosphine ligand, stalling transmetalation and increasing dehalogenation[3].

Step 2: Catalyst Addition

  • Add Pd(dppf)Cl₂ (0.05 equiv) or Pd₂(dba)₃ (0.02 equiv) with XPhos (0.04 equiv) under a steady stream of Argon. Seal the vial immediately.

  • Causality: The bulky XPhos ligand accelerates reductive elimination, minimizing the lifespan of the vulnerable Ar-Pd(II)-Br intermediate[2][4].

Step 3: Microwave Irradiation

  • Heat the reaction mixture in a microwave reactor at 135 °C for 20 minutes.

  • Causality: Rapid microwave heating outpaces the slower kinetics of the dehalogenation pathway, which typically accumulates during prolonged conventional heating[1][7].

Step 4: Reaction Monitoring & Workup

  • Analyze an aliquot via LC-MS.

  • Self-Validation Checkpoint: The mass spectrum should show the product mass and minimal presence of m/z corresponding to 3-chloro-5-methyl-1H-pyrazole. If dehalogenation exceeds 10%, verify the purity of the boronic acid, as degraded boronic acids stall transmetalation[3].

  • Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki Coupling Reaction: Mechanism, Reagents, Applications Explored. Testbook. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC). [Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility of 4-bromo-3-chloro-5-methyl-1H-pyrazole

Welcome to the technical support guide for 4-bromo-3-chloro-5-methyl-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently ask...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-bromo-3-chloro-5-methyl-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work. Our goal is to blend foundational scientific principles with practical, field-proven strategies to ensure your success.

Fundamentals: Understanding the Molecule

The solubility behavior of 4-bromo-3-chloro-5-methyl-1H-pyrazole is dictated by its unique chemical structure. Understanding this structure is the first step in troubleshooting.

The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle. Key features influencing its solubility include:

  • The Pyrazole Core: The ring contains one nitrogen atom that acts as a hydrogen bond donor (-NH) and another that is a hydrogen bond acceptor (=N-). This dual character allows for complex interactions.[1]

  • Halogen Substituents: The presence of bromine and chlorine atoms increases the molecular weight and introduces lipophilic (fat-loving) character, which can decrease solubility in polar solvents like water.[2][3]

  • Methyl Group: The non-polar methyl group further contributes to its lipophilicity.

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, result in high lattice energy.[4] A solvent must provide sufficient energy to overcome these forces for dissolution to occur.

PropertyValue / DescriptionSource
Molecular Formula C₄H₄BrClN₂[5]
Molecular Weight 195.44 g/mol [5]
Key Structural Features Aromatic pyrazole ring, hydrogen bond donor/acceptor sites, halogen atoms, methyl group.[1]
Predicted Polarity Moderately polar, with significant non-polar characteristics.Inferred from structure
Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Q1: I'm observing very low solubility in common solvents. Why is this compound difficult to dissolve?

A1: The poor solubility stems primarily from the molecule's strong intermolecular forces in its solid state.[4] The planar pyrazole rings can stack, while the N-H group forms strong hydrogen bonds, creating a stable crystal lattice that is difficult for solvent molecules to break apart. The combination of polar (pyrazole ring) and non-polar (halogens, methyl group) features means that neither extremely polar nor entirely non-polar solvents are ideal matches without optimization.

Q2: What are the best starting solvents for initial screening?

A2: For pyrazole derivatives, a good starting point is a selection of polar aprotic and polar protic solvents.[2][6] We recommend screening the following:

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Polar Protic: Ethanol, Methanol.[7]

  • Chlorinated: Dichloromethane (DCM) is also a common choice for pyrazole derivatives.[2]

Q3: How significantly does temperature impact the solubility of this compound?

A3: For most organic solids, solubility increases exponentially with temperature.[8][9] Applying heat provides the necessary thermal energy to overcome the crystal lattice forces, allowing the solvent to solvate the individual molecules more effectively.[4] Heating the solvent is often the simplest and most effective first step to dissolve a poorly soluble pyrazole derivative.[4]

Q4: Is using a co-solvent system a viable strategy?

A4: Absolutely. A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful and highly effective strategy for fine-tuning the polarity of the solvent environment to match the solute.[4][10] This technique is particularly useful for compounds like this one that have both polar and non-polar characteristics. You can dissolve the compound in a minimal amount of a "good" solvent where it is more soluble, and then titrate in a "poor" solvent (or anti-solvent) to reach the desired concentration and induce controlled precipitation or maintain solubility.[2][11]

In-Depth Troubleshooting Guide

When simple methods are insufficient, a systematic approach is required. This guide provides solutions to more complex solubility problems.

Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing solubility challenges.

G cluster_0 cluster_1 Level 1: Basic Interventions cluster_2 Level 2: Systematic Screening cluster_3 Level 3: Advanced Techniques cluster_4 start Initial Observation: Poor Solubility heating Increase Temperature start->heating Simple & Quick sonication Apply Sonication start->sonication Aids Dissolution Rate screening Systematic Solvent Screen (See Protocol 1 & Table 2) heating->screening If Insufficient end_node Optimized Solubility Achieved heating->end_node If successful sonication->screening If Insulficient cosolvency Utilize Co-Solvent Systems (Binary/Ternary Mixtures) screening->cosolvency For Fine-Tuning screening->end_node If a single solvent works cosolvency->end_node Success

Caption: A step-by-step workflow for troubleshooting poor solubility.

Issue 1: Compound remains insoluble even after heating in a recommended solvent.
  • Causality: This indicates that the solvation energy provided by the single solvent is insufficient to overcome the high crystal lattice energy of your compound. The principle of "like dissolves like" is not being met adequately.

  • Solution Path:

    • Broaden the Solvent Screen: You must test a wider array of solvents with varying polarities and hydrogen bonding capabilities. A solvent's ability to dissolve a compound depends on factors like its polarity, dielectric constant, and molecular structure.[12] The goal is to find a solvent that can effectively disrupt the intermolecular forces of the solute.

    • Consult a Solvent Polarity Chart: Use the table below to select solvents from different classes (polar aprotic, polar protic, non-polar). Polar aprotic solvents like DMF and DMSO are often excellent choices for pyrazoles as they have high dielectric constants and can accept hydrogen bonds without donating them, which helps to break up the crystal structure.[6]

Table 2: Properties of Common Organic Solvents for Screening

Solvent Class Relative Polarity[13] Boiling Point (°C) Key Characteristics
Hexane Non-Polar 0.009 69 Good for dissolving highly non-polar compounds.
Toluene Non-Polar 0.099 111 Aromatic, can engage in π-π interactions.[14]
Dichloromethane (DCM) Polar Aprotic 0.309 40 Good intermediate polarity, volatile.[14]
Tetrahydrofuran (THF) Polar Aprotic 0.207 66 Excellent ether-based solvent, can accept H-bonds.
Acetone Polar Aprotic 0.355 56 Highly versatile, water-miscible.[2]
Ethyl Acetate Polar Aprotic 0.228 77 Common ester solvent, moderate polarity.
Acetonitrile (ACN) Polar Aprotic 0.460 82 High dielectric constant, often used in HPLC.
Dimethylformamide (DMF) Polar Aprotic 0.386 153 Powerful solvent, high boiling point.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 0.444 189 Very powerful, dissolves many poorly soluble compounds.[6][7]
Methanol Polar Protic 0.762 65 Can both donate and accept H-bonds.[6]

| Ethanol | Polar Protic | 0.654 | 78 | Less polar than methanol, commonly used.[2][6] |

Issue 2: The compound dissolves when hot but crashes out of solution upon cooling.
  • Causality: This is a classic sign of creating a supersaturated solution. The solubility of the compound has a steep temperature dependence in that specific solvent, and the solution cannot hold that much solute at a lower temperature.

  • Solution Path:

    • Implement a Co-Solvent (Anti-Solvent) System: This is the most precise way to control solubility.[11][15]

      • Concept: Dissolve your compound in a minimal volume of a "good" solvent (e.g., THF or DMF) at an elevated temperature.

      • Execution: While still warm, slowly add a miscible "poor" or "anti-solvent" (e.g., water or hexane) dropwise until you see the first hint of persistent cloudiness (turbidity).

      • Result: This brings the solution closer to its saturation point at that temperature. Upon slow cooling, this allows for controlled crystallization or prevents it from crashing out, keeping it in solution at a higher concentration than in the poor solvent alone.

    • Explore Binary/Ternary Mixtures: Sometimes, a mixture of two "good" solvents can have synergistic effects, creating a solubility profile superior to either solvent alone.[11] For example, a mixture of THF and Ethanol might provide the right balance of polarity and hydrogen bonding capability.

Solvent Selection Logic Diagram

This diagram illustrates the relationship between the compound's features and solvent choice.

G cluster_features Molecular Features cluster_solvents Solvent Classes compound 4-bromo-3-chloro-5-methyl-1H-pyrazole pyrazole Pyrazole Ring (H-Bonding, Polar) compound->pyrazole halogens Br, Cl Substituents (Lipophilic, Weakly Polar) compound->halogens methyl Methyl Group (Non-Polar) compound->methyl polar_aprotic Polar Aprotic (e.g., THF, Acetone, DMF) High Compatibility pyrazole->polar_aprotic Best Match (H-bond accepting) polar_protic Polar Protic (e.g., Ethanol, Methanol) Moderate Compatibility pyrazole->polar_protic Good Match (H-bond competition) halogens->polar_aprotic non_polar Non-Polar (e.g., Toluene, Hexane) Low Compatibility halogens->non_polar methyl->non_polar Like-dissolves-like

Caption: Matching molecular features to appropriate solvent classes.

Experimental Protocols

For quantitative and systematic optimization, follow these detailed protocols.

Protocol 1: Equilibrium Solubility Determination

Objective: To accurately measure the saturation solubility of the compound in a single solvent at a specific temperature.

Materials:

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole

  • Selected organic solvent (e.g., Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with solvent)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly to prevent evaporation. Place it on the shaker or stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Settling: After agitation, let the vial stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Sampling & Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial.[6] This step is critical to remove any microscopic solid particles.

  • Analysis: Dilute the filtered sample as necessary and quantify the concentration of the dissolved compound using a pre-calibrated analytical method like HPLC.[6] The measured concentration is the equilibrium solubility.

Protocol 2: High-Throughput Co-Solvent Screening

Objective: To rapidly screen multiple binary solvent systems to identify promising ratios for enhanced solubility.

Materials:

  • 96-well microplate (ensure chemical compatibility)

  • Automated liquid handler or multichannel pipette

  • Plate shaker and plate reader (if using a method like UV-Vis for quantification)

  • "Good" solvent stock solution (e.g., Compound in DMSO)

  • A panel of "poor" (anti-solvents)

Procedure:

  • Dispense Anti-Solvents: In the columns of the 96-well plate, dispense varying volumes of different anti-solvents (e.g., Column 1: Water, Column 2: Hexane, etc.).

  • Create Gradient: Within each column, create a gradient of the anti-solvent volume. For example, in Row A, place 180 µL; Row B, 160 µL; Row C, 140 µL, and so on.

  • Add Compound Stock: To each well, add a fixed amount of the concentrated stock solution of your compound dissolved in the "good" solvent (e.g., 20 µL). This will create a gradient of co-solvent ratios across the plate.

  • Equilibrate: Seal the plate and place it on a plate shaker for 2-4 hours at a constant temperature.

  • Assess Solubility: Analyze the plate. This can be done visually (checking for precipitation) or quantitatively using a plate reader to measure turbidity or, after filtration, concentration. The wells with the highest concentration and no visible precipitate represent the optimal co-solvent ratios.

References
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Reichardt, C. (n.d.). Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry". Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Unknown Source. (n.d.). Polarity of Solvents.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • Scientia Pharmaceutica. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

  • Brightspec. (2023). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Solubility and Decomposition of Organic Compounds in Subcritical Water. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • PMC. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methyl-1H-pyrazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-chloro-5-methyl-1H-pyrazole Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the isolation and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the isolation and purification of 4-bromo-3-chloro-5-methyl-1H-pyrazole .

Halogenated pyrazoles present unique purification challenges due to their tautomerism, dual acid-base reactivity, and tendency to co-elute with structurally similar halogenation byproducts[1]. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Physicochemical Profile

Understanding the quantitative properties of your target molecule is the first step in designing a rational purification strategy. The presence of electron-withdrawing halogens (chloro, bromo) significantly alters the electron density of the pyrazole ring, impacting both its basicity and chromatographic behavior.

PropertyValueRelevance to Purification
CAS Number 93233-19-3Unique identifier for literature and safety data retrieval.
Molecular Formula C 4​ H 4​ BrClN 2​ [2]Indicates high halogen content, increasing lipophilicity.
Molecular Weight 195.44 g/mol [2]Useful for calculating molar equivalents for salt formation.
H-Bond Donors 1 (N-H)Causes peak tailing/streaking on standard normal-phase silica.
H-Bond Acceptors 2 (N atoms)Enables interaction with protic solvents and acidic stationary phases.
Acid/Base Profile AmphotericCan form salts with strong mineral acids or strong bases[3].

Strategic Purification Workflows

Before diving into specific troubleshooting, consult the decision matrix below to select the most appropriate purification route based on your crude mixture's impurity profile.

G Crude Crude 4-Bromo-3-chloro- 5-methyl-1H-pyrazole Assess Assess Impurity Profile Crude->Assess Polar Polar Byproducts (e.g., Succinimide) Assess->Polar Halogen Des-bromo / Di-bromo Analogs Assess->Halogen Complex Complex Mixture / Unknowns Assess->Complex AqWash Aqueous Wash / Liquid-Liquid Extraction Polar->AqWash Salt Acid Addition Salt Crystallization Halogen->Salt Chroma Deactivated Silica Chromatography Complex->Chroma

Decision matrix for selecting the optimal purification route based on impurity profiling.

Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my product streaks severely and co-elutes with the unreacted starting material (3-chloro-5-methyl-1H-pyrazole). How can I resolve this?

Causality: Pyrazoles possess a basic imine nitrogen and a secondary amine (N-H) that act as strong hydrogen bond donors/acceptors. These functional groups interact strongly with the acidic silanol groups (-SiOH) on standard unmodified silica gel, causing the compound to bind non-specifically and elute over a broad volume (streaking)[4]. Furthermore, the lipophilic difference between a hydrogen atom (des-bromo) and a bromine atom is often insufficient to resolve these species on normal-phase silica without sharp peak shapes.

Solution: You must mask the acidic sites on the silica gel. Deactivate the silica by incorporating a volatile amine into your mobile phase.

Self-Validating Protocol: Run a 2D Thin Layer Chromatography (TLC) plate. Spot your mixture and develop it in your standard solvent (e.g., Hexane/EtOAc). Rotate the plate 90 degrees and develop it in the same solvent containing 1% Triethylamine (TEA). If the second dimension yields a tight, circular spot while the first dimension shows a streak, silica acidity is confirmed as the root cause. Proceed to Protocol A .

Q2: I am attempting to recrystallize the crude mixture, but the product consistently "oils out" as a viscous syrup instead of forming crystals. Why does this happen?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it supersaturates in the chosen solvent[5]. For 4-bromo-3-chloro-5-methyl-1H-pyrazole, the combination of lipophilic halogens and a polar N-H group creates complex solubility dynamics. If cooling is too rapid, or if highly soluble impurities depress the melting point of the mixture below the crystallization temperature, the compound will separate as an oil rather than a crystalline solid[5].

Solution: Transition to a mixed solvent/anti-solvent system (e.g., Ethanol/Water) to flatten the solubility curve, and strictly control the cooling rate[5].

Self-Validating Protocol: The successful formation of a crystalline lattice will reject structural impurities, unlike an oil which acts as a solvent and traps them. A successful recrystallization is validated by a sharp melting point range (< 2 °C variance) of the isolated solid. Proceed to Protocol B .

Q3: Is there a scalable, non-chromatographic method to separate the target molecule from closely related halogenated impurities?

Causality: Yes. While the electron-withdrawing chloro and bromo groups reduce the overall basicity of the pyrazole ring compared to an unsubstituted pyrazole, the heterocycle retains enough basic character to form acid addition salts with strong mineral acids (e.g., HCl, H 2​ SO 4​ )[6],[3]. Because the exact basicity (pKa) of the pyrazole depends heavily on its specific substitution pattern, the target molecule will form a salt and precipitate at a different rate or under different conditions than its des-bromo or di-bromo impurities[3].

Solution: Perform an acid-base salt crystallization. Dissolve the crude mixture in an organic solvent and precipitate the target compound as a hydrochloride salt[3].

Self-Validating Protocol: The isolated salt should be highly water-soluble but insoluble in non-polar organics. Upon the addition of a mild aqueous base, the free pyrazole will immediately precipitate or partition cleanly into an organic extraction phase. Proceed to Protocol C .

Step-by-Step Methodologies

Protocol A: Deactivated Silica Gel Chromatography

Use this method for complex mixtures where recrystallization fails.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and add 1% v/v Triethylamine (TEA)[4].

  • Column Packing: Slurry pack the silica gel column using the TEA-spiked solvent. Flush with at least 2 column volumes to fully neutralize the acidic silanol groups.

  • Loading: Dissolve the crude 4-bromo-3-chloro-5-methyl-1H-pyrazole in a minimal amount of the mobile phase (or dry load onto deactivated silica) and apply it to the column head[1].

  • Elution: Elute using the deactivated solvent. Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo. Note: Residual TEA can be removed by placing the final product under high vacuum for 12 hours.

Protocol B: Optimized Mixed-Solvent Recrystallization

Use this method to resolve "oiling out" issues and achieve high crystalline purity.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal volume of boiling ethanol until just dissolved[5].

  • Anti-Solvent Addition: Maintain heating and add hot distilled water (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point)[5].

  • Clearing: Add 1-2 drops of hot ethanol until the turbidity just clears.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a cork ring and cover it with a beaker to ensure slow cooling to room temperature. Do not agitate[5].

  • Maturation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize crystal yield[5].

  • Filtration: Collect the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold 30% ethanol/water[5].

Protocol C: Acid Addition Salt Purification

Use this method for highly scalable, chromatography-free separation of halogenated analogs.

G Step1 Dissolve Crude in Organic Solvent Step2 Add Mineral Acid (e.g., HCl) Step1->Step2 Step3 Precipitate Pyrazole Salt Step2->Step3 Step4 Filter & Wash Crystals Step3->Step4 Step5 Neutralize (NaHCO3) to Free Base Step4->Step5

Workflow for the purification of pyrazoles via acid addition salt crystallization.

  • Dissolution: Dissolve the crude pyrazole mixture in a dry organic solvent (e.g., acetone, diethyl ether, or iso-propanol)[3].

  • Salt Formation: Slowly add an equimolar amount of anhydrous acid (e.g., 4M HCl in dioxane) under continuous stirring at 0–5 °C[3].

  • Crystallization: Allow the pyrazole hydrochloride salt to precipitate. If precipitation is slow, lower the temperature further or add a non-polar anti-solvent (e.g., hexane) dropwise[6].

  • Isolation: Filter the precipitated salt via a Büchner funnel and wash with cold solvent. Impurities will largely remain in the mother liquor[3].

  • Free Base Regeneration: Suspend the isolated salt in distilled water. Slowly add saturated aqueous NaHCO 3​ until the pH reaches 7–8.

  • Extraction: Extract the regenerated free base with dichloromethane (DCM). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the highly purified 4-bromo-3-chloro-5-methyl-1H-pyrazole.

References

  • Google Patents (DE102009060150A1).Process for the purification of pyrazoles.
  • Google Patents (WO2011076194A1).Method for purifying pyrazoles.
  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-bromo-3-chloro-5-methyl-1H-pyrazole Regioselectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when functionalizing asymmetric heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges when functionalizing asymmetric heterocycles.

Working with 4-bromo-3-chloro-5-methyl-1H-pyrazole presents a unique synthetic challenge. Because of tautomerism, the molecule exists in an equilibrium between the 1H and 2H forms. When you attempt an N-alkylation or N-arylation, you are fighting a battle between two opposing forces: steric hindrance and electronic activation . The methyl group is electron-donating (+I effect), making its adjacent nitrogen more nucleophilic, but its large van der Waals radius sterically blocks incoming electrophiles. Conversely, the chloro group is electron-withdrawing (-I effect), dampening the nucleophilicity of its adjacent nitrogen, but it is sterically smaller.

Standard alkylation conditions often result in an inseparable 1:1 mixture of regioisomers because these forces cancel each other out. This guide provides the mechanistic causality and validated protocols required to break this symmetry and force the reaction down your desired pathway.

Diagnostic Workflow

G Start 4-bromo-3-chloro- 5-methyl-1H-pyrazole Conflict Regioselectivity Conflict Start->Conflict Steric Steric Bias (Favors Cl-adjacent N) Conflict->Steric Electronic Electronic Bias (Favors Me-adjacent N) Conflict->Electronic Path1 Use NaH / DMF (Kinetic/Steric Control) Steric->Path1 Amplify Steric Effect Path2 Use MgBr2 / DIPEA (Coordination Control) Electronic->Path2 Leverage Lewis Basicity Result1 Major Product: Cl-adjacent N-Alkylation Path1->Result1 Result2 Major Product: Me-adjacent N-Alkylation Path2->Result2

Caption: Decision tree for overcoming steric and electronic biases in pyrazole N-alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N-alkylated products. Why is there no selectivity? A1: You are operating under mixed control. The regioselectivity of pyrazole alkylation is dictated by the nature of the base and the solvent. K₂CO₃ is a relatively mild, heterogeneous base. It forms a tightly associated potassium pyrazolide ion pair. Because the methyl group's electronic activation perfectly offsets its steric hindrance compared to the chloro group, the electrophile attacks both nitrogens at equal rates. To achieve selectivity, you must change the base/solvent system to isolate either steric or electronic control.

Q2: How do I force the alkylation to occur at the nitrogen adjacent to the chloro group? A2: You must amplify the steric bias. By switching to a strong, dissociating base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF, you generate a "naked" pyrazolide anion. Under these kinetic conditions, the electrophile will preferentially attack the less sterically hindered trajectory—the nitrogen adjacent to the smaller chloro group[1]. Alternatively, using fluorinated solvents like HFIP can dramatically improve regioselectivity toward this site via selective hydrogen-bonding networks[1].

Q3: My target molecule requires the alkyl group to be adjacent to the methyl group. How can I overcome the steric hindrance? A3: You must bypass sterics using Lewis acid coordination control . By utilizing Magnesium Bromide (MgBr₂) as a catalyst alongside a mild base like DIPEA, the Mg²⁺ ion coordinates to the pyrazole nitrogens. Because the nitrogen adjacent to the methyl group is more electron-rich (due to the +I effect), it forms a stronger coordinate bond with the magnesium. This intermediate effectively anchors the electrophile and directs the alkylation exclusively to the sterically hindered N2 position[2].

Q4: I am observing over-alkylation resulting in a quaternary pyrazolium salt. How do I prevent this? A4: While the highly halogenated 4-bromo-3-chloro-5-methyl-1H-pyrazole is generally electron-deficient, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) can still trigger over-alkylation if the reaction is run at room temperature or above. Lower the reaction temperature to 0 °C, use strictly stoichiometric amounts of the alkylating agent (1.05 equiv), and monitor the reaction closely to prevent the formation of side products[2].

Quantitative Selectivity Data

The following table summarizes the expected outcomes when applying different reaction systems to 4-bromo-3-chloro-5-methyl-1H-pyrazole. Note: Ratios are illustrative baselines derived from mechanistic principles and literature precedents for 3,5-disubstituted pyrazoles.

Reaction SystemBase / CatalystSolventPrimary Directing ForceExpected Regiomeric Ratio (Cl-adjacent : Me-adjacent)Yield Impact
Standard Basic K₂CO₃DMFMixed (Steric + Electronic)~ 55 : 45Moderate (Difficult separation)
Steric Control NaHDMFSteric Hindrance> 90 : 10High
Coordination Control MgBr₂ / DIPEATHFLewis Acid Coordination< 10 : 90High
H-Bonding Control NoneHFIPKinetic / H-Bonding> 95 : 5Moderate to High
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Steric-Controlled Alkylation (Targeting the Chloro-adjacent Nitrogen)

Mechanism: Kinetic control via a naked anion favors the less sterically hindered site.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions.

  • In-Process Validation: Observe the reaction. The evolution of H₂ gas will occur. Do not proceed until gas evolution has completely ceased and the solution becomes homogeneous and clear (typically 30 minutes). This validates 100% deprotonation.

  • Alkylation: Dropwise add the alkyl halide (1.05 equiv). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Post-Reaction Validation: Purify via flash chromatography. Run a 1D NOESY NMR experiment. Irradiation of the newly added N-alkyl protons should show no NOE enhancement with the C5-methyl protons, validating that the alkyl group is adjacent to the chloro group.

Protocol B: Mg-Catalyzed Coordination Alkylation (Targeting the Methyl-adjacent Nitrogen)

Mechanism: Mg²⁺ coordinates to the more electron-rich nitrogen, directing the electrophile to the sterically hindered site[2].

  • Preparation: In a glovebox or under strict inert atmosphere (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a vial with 4-bromo-3-chloro-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv, 20 mol%).

  • Complexation: Add anhydrous THF to achieve a 0.5 M concentration. Stir for 10 minutes to allow the Mg-pyrazole coordination complex to form.

  • Reagent Addition: Add the alkylating agent (e.g., α-bromoacetate, 2.0 equiv).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.1 equiv) at 25 °C.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC. If over-alkylation (pyrazolium salt formation) is detected, immediately cool the reaction to 0 °C[2]. Stir until the starting material is consumed (typically 2-4 hours).

  • Post-Reaction Validation: Following standard aqueous workup and silica gel purification, run a 1D NOESY NMR. Irradiation of the N-alkyl protons must show a strong, positive NOE enhancement with the C5-methyl protons, confirming successful regiocontrol at the methyl-adjacent nitrogen.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-bromo-3-chloro-5-methyl-1H-pyrazole vs 4-bromo-3,5-dimethyl-1H-pyrazole reactivity

An In-Depth Comparative Guide to the Reactivity of 4-bromo-3-chloro-5-methyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole Introduction In the landscape of medicinal chemistry and materials science, substituted pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-bromo-3-chloro-5-methyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrazoles are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[1][2] Their synthetic accessibility and tunable electronic properties make them ideal building blocks. However, the reactivity of these heterocycles is profoundly influenced by the nature and position of their substituents.[3][4] This guide provides a detailed comparative analysis of two closely related yet functionally distinct pyrazole derivatives: 4-bromo-3-chloro-5-methyl-1H-pyrazole and 4-bromo-3,5-dimethyl-1H-pyrazole .

Our focus will be on elucidating how the substitution of a chloro group versus a methyl group at the C3 position modulates the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions which are pivotal for modern drug discovery. This comparison is not merely academic; it directly informs synthetic strategy, reaction optimization, and the rational design of complex molecular architectures. We will dissect the underlying electronic and steric effects, propose validated experimental protocols for direct comparison, and present the expected outcomes based on established chemical principles.

Structural and Electronic Properties: A Tale of Two Substituents

The divergent reactivity of these two molecules stems from the fundamental electronic differences between a chlorine atom and a methyl group attached to the pyrazole ring.

Structures cluster_0 4-bromo-3-chloro-5-methyl-1H-pyrazole cluster_1 4-bromo-3,5-dimethyl-1H-pyrazole mol1 mol2 Suzuki_Workflow SM1 4-bromo-3-chloro- 5-methyl-1H-pyrazole Conditions Pd(PPh3)4 (5 mol%) K2CO3 (2.5 equiv) Dioxane/H2O (4:1) 90 °C, Monitor by TLC/LCMS SM1->Conditions Reaction A SM2 4-bromo-3,5-dimethyl- 1H-pyrazole SM2->Conditions Reaction B Reagent 4-Methoxyphenylboronic Acid Reagent->Conditions P1 3-chloro-5-methyl-4-(4-methoxy- phenyl)-1H-pyrazole Conditions->P1 P2 3,5-dimethyl-4-(4-methoxy- phenyl)-1H-pyrazole Conditions->P2

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective pyrazole substrate (0.5 mmol, 1.0 equiv).

  • Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv), potassium carbonate (173 mg, 1.25 mmol, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill each flask with argon three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (2.5 mL).

  • Reaction: Heat the reaction mixtures to 90 °C and stir vigorously. Monitor the progress of each reaction by TLC and/or LC-MS at 1h, 2h, 4h, and 8h intervals.

  • Workup: After completion (or at the 8h time point), cool the reactions to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the products by ¹H NMR, ¹³C NMR, and HRMS.

Experiment 2: Comparative Buchwald-Hartwig Amination

This experiment will compare the efficiency of C-N bond formation using morpholine, a common secondary amine. The choice of a more specialized catalyst system (a palladium precatalyst with a biarylphosphine ligand) is common for challenging aminations of N-rich heterocycles. [5][6]

Buchwald_Hartwig_Workflow SM1 4-bromo-3-chloro- 5-methyl-1H-pyrazole Conditions XPhos Pd G3 (2 mol%) NaOtBu (1.4 equiv) Toluene 100 °C, Monitor by TLC/LCMS SM1->Conditions Reaction C SM2 4-bromo-3,5-dimethyl- 1H-pyrazole SM2->Conditions Reaction D Reagent Morpholine Reagent->Conditions P1 4-(3-chloro-5-methyl-1H-pyrazol- 4-yl)morpholine Conditions->P1 P2 4-(3,5-dimethyl-1H-pyrazol- 4-yl)morpholine Conditions->P2

Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes, add the respective pyrazole substrate (0.5 mmol, 1.0 equiv), sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv), and XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol%).

  • Reagent Addition: Evacuate and backfill each tube with argon three times. Add dry toluene (2.0 mL) followed by morpholine (52 µL, 0.6 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tubes and heat the reaction mixtures to 100 °C in a pre-heated oil bath. Monitor the progress by TLC and/or LC-MS at regular intervals.

  • Workup: After completion, cool the reactions to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate. Wash the combined filtrate with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired aminopyrazole. Determine the isolated yield and characterize the products.

Predicted Outcomes and Data Summary

Based on the principles of physical organic chemistry, we can predict the outcomes of these comparative experiments. The chloro-substituted pyrazole is expected to react faster and more efficiently due to the accelerated rate of oxidative addition.

Table 1: Predicted Experimental Results

Starting MaterialReactionPredicted Time to CompletionPredicted Isolated Yield (%)Anticipated Side Products
4-bromo-3-chloro-5-methyl-1H-pyrazoleSuzuki-Miyaura2-4 hours85-95%Minimal; potential for boronic acid homocoupling.
4-bromo-3,5-dimethyl-1H-pyrazoleSuzuki-Miyaura6-10 hours60-75%Debromination of starting material; boronic acid homocoupling. [7]
4-bromo-3-chloro-5-methyl-1H-pyrazoleBuchwald-Hartwig4-6 hours80-90%Minimal.
4-bromo-3,5-dimethyl-1H-pyrazoleBuchwald-Hartwig>12 hours45-60%Significant debromination of starting material. [7]

Interpretation: The primary competing side reaction in cross-couplings of N-H containing heterocycles is dehalogenation (protodebromination). [7]This occurs when the pyrazole anion, formed by deprotonation of the N-H by the base, interferes with the catalytic cycle. The slower oxidative addition for the dimethyl-pyrazole provides a larger kinetic window for this side reaction to occur, leading to lower yields of the desired product. Protecting the pyrazole N-H with a group like Boc or SEM can mitigate this issue for both substrates but is often an extra synthetic step that chemists prefer to avoid. [7]

Conclusion and Synthetic Recommendations

The substitution of a C3-chloro group versus a C3-methyl group on a 4-bromopyrazole scaffold leads to a significant and predictable divergence in chemical reactivity.

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole is the more reactive and generally superior substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature facilitates the rate-determining oxidative addition step, leading to faster reaction times, higher yields, and fewer side products like debromination.

  • 4-bromo-3,5-dimethyl-1H-pyrazole , while still a viable substrate, is demonstrably less reactive. The electron-donating methyl groups slow oxidative addition, requiring more forcing conditions (higher temperatures, longer reaction times) and making it more susceptible to catalyst deactivation and substrate decomposition pathways.

For researchers and drug development professionals, this guide underscores a critical principle: minor structural modifications can have major consequences for synthetic feasibility. When designing a synthetic route involving a 4-bromopyrazole core, the 4-bromo-3-chloro-5-methyl-1H-pyrazole should be considered the more versatile and robust building block for diversification via cross-coupling chemistry. For the dimethyl analogue, optimization studies, including ligand screening, base selection, and potentially N-H protection, will be essential to achieve satisfactory outcomes.

References

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. [8]16. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles. (2018). ACS Publications. [4]17. Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. [9]18. Synthesis and structure of new 4-(4-bromo-3,5-dimethylpyrazolyl) benzaldehyde under conditions of convection heating and microwave irradiation. (n.d.). CyberLeninka. [10]19. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. [11]20. 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol. (n.d.). ECHA. Retrieved from [Link].

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [12]22. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [5]23. 4-bromo-5-chloro-1H-pyrazole. (2025). ChemSrc. Retrieved from [Link].

  • A probe of steric ligand substituent effects on the spin crossover of Fe(II) complexes. (2017). Nature. [13]26. Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link].

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [14]28. Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Elsevier. [2]29. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. [15]30. Synthesis of chlorosubstituted 4–bromo–3, 5–diaryl–1–substituted pyrazoles. (2011). TSI Journals. [16]31. 4-Bromo-1,3-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link].

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link].

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. (n.d.). Semantic Scholar. [17]36. Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-bromo-3-chloro-5-methyl-1H-pyrazole

Abstract This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of 4-bromo-3-chloro-5-methyl-1H-pyrazole, a substituted heterocyclic compound of interest in pharmaceutical and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of 4-bromo-3-chloro-5-methyl-1H-pyrazole, a substituted heterocyclic compound of interest in pharmaceutical and agrochemical research. We explore the distinct fragmentation patterns generated under two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI). By elucidating the characteristic fragmentation pathways, this document serves as a practical resource for researchers, scientists, and drug development professionals for structural confirmation, impurity profiling, and metabolic studies. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction to the Analysis of Halogenated Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science. The specific compound, 4-bromo-3-chloro-5-methyl-1H-pyrazole, presents a unique analytical challenge due to the presence of multiple substituents on the pyrazole core: a methyl group and two different halogen atoms, bromine and chlorine. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such novel entities.[1] When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS offers unparalleled sensitivity and specificity for identifying and quantifying small molecules.[2][3]

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, which is the key to structural elucidation.[4] This guide compares Electron Ionization (EI), a high-energy "hard" technique that induces extensive fragmentation, with Electrospray Ionization (ESI), a "soft" technique that typically yields the protonated molecule with minimal fragmentation, requiring tandem MS (MS/MS) for structural analysis.[5][6] Understanding the resulting fragmentation patterns is crucial for unambiguous identification.

Guiding Principles: Predicting Fragmentation

The fragmentation of 4-bromo-3-chloro-5-methyl-1H-pyrazole is directed by the inherent stability of the pyrazole ring and the electronic effects of its substituents.

  • Isotopic Signatures : A critical feature in the mass spectrum of this compound will be the isotopic patterns of bromine and chlorine.[7]

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Any fragment containing a bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units.[8][9]

    • Chlorine consists of ³⁵Cl and ³⁷Cl isotopes with a natural abundance ratio of roughly 3:1.[8][9] Fragments containing a chlorine atom will exhibit a doublet with this characteristic 3:1 intensity ratio, also separated by 2 m/z.

    • The molecular ion, containing both atoms, will display a complex cluster of peaks (M, M+2, M+4) due to the combination of these isotopes.

  • Electron Ionization (EI) : In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form a high-energy molecular ion (M•+).[4][6] This excess energy is dissipated through a cascade of fragmentation reactions. For pyrazoles, characteristic fragmentation includes the expulsion of stable neutral molecules like HCN.[10][11] The C-Br and C-Cl bonds are also susceptible to cleavage. The principal fragmentation pathway is often the loss of a halogen radical.[1][12]

  • Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar and thermally labile molecules.[13] As a nitrogen-containing heterocycle, the pyrazole is expected to readily ionize in positive ion mode to form a protonated molecule, [M+H]⁺.[5] This ion is relatively stable and will not fragment significantly in the ion source. To obtain structural information, tandem mass spectrometry (MS/MS) is required. In MS/MS, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Experimental Methodologies

To ensure reproducibility, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.

GC-MS Protocol for Electron Ionization (EI) Analysis

This method is ideal for analyzing the volatile and thermally stable pyrazole derivative.

  • Sample Preparation : Prepare a 100 µg/mL stock solution of 4-bromo-3-chloro-5-methyl-1H-pyrazole in methanol. Dilute to a final concentration of 10 µg/mL with methanol.

  • Instrumentation : A standard benchtop GC-MS system equipped with an EI source is used.

  • GC Conditions :

    • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature : 250°C.

    • Injection Volume : 1 µL, splitless mode.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program : Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI).

    • Ion Source Temperature : 230°C.

    • Electron Energy : 70 eV.

    • Mass Range : m/z 40-350.

    • Scan Rate : 2 scans/second.

LC-MS/MS Protocol for Electrospray Ionization (ESI) Analysis

This method is highly sensitive and provides complementary information to GC-MS.[14]

  • Sample Preparation : Prepare a 10 µg/mL stock solution in methanol. Dilute to a final concentration of 100 ng/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • Instrumentation : A triple quadrupole or ion trap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[2]

  • LC Conditions :

    • Column : C18 reversed-phase column, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • MS Conditions :

    • Ion Source : Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 150°C.

    • Desolvation Temperature : 350°C.

    • MS1 Scan : Full scan from m/z 100-350 to identify the [M+H]⁺ ion.

    • MS/MS Scan : Product ion scan of the most abundant [M+H]⁺ isotopologue. Collision energy should be optimized (e.g., ramped 10-40 eV) to generate a rich fragmentation spectrum.

Comparative Fragmentation Analysis

The molecular formula of 4-bromo-3-chloro-5-methyl-1H-pyrazole is C₅H₄BrClN₂. Its monoisotopic molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), resulting in a mass of 220.930 Da .

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecule undergoes extensive fragmentation, providing a detailed structural fingerprint. The molecular ion (M•+) is expected to be clearly visible, along with its characteristic isotopic cluster.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

m/z (for ⁷⁹Br, ³⁵Cl)Proposed Ion Structure/FormulaProposed Neutral LossComments
221[C₅H₄⁷⁹Br³⁵ClN₂]•+-Molecular Ion (M•+)
142[C₅H₄³⁵ClN₂]•+•BrLoss of bromine radical
186[C₅H₄⁷⁹Br N₂]•+•ClLoss of chlorine radical
115[C₅H₄N₂]•+•Br, •ClLoss of both halogen radicals
127[C₄H₄³⁵ClN]•+•Br, HCNLoss of bromine and hydrogen cyanide
90[C₄H₄N]•+•Br, •Cl, HCNLoss of both halogens and HCN
79/81[Br]⁺C₅H₄ClN₂Bromine cation
40[C₂H₂N]⁺C₃H₂BrClNFragment from pyrazole ring cleavage[10]

The fragmentation begins with the formation of the molecular ion radical cation at m/z 221 (and its isotopic partners). The most favorable initial fragmentations are the cleavage of the C-Br or C-Cl bonds. Due to the weaker C-Br bond compared to the C-Cl bond, the loss of a bromine radical (•Br) to form the ion at m/z 142 is expected to be a major pathway. Subsequent loss of stable neutral molecules like hydrogen cyanide (HCN) from the pyrazole ring is a well-documented fragmentation route for this class of compounds.[10]

EI_Fragmentation M [M]•+ m/z 221, 223, 225, 227 F1 [M-Br]•+ m/z 142, 144 M->F1 - •Br F2 [M-Cl]•+ m/z 186, 188 M->F2 - •Cl F3 [M-Br-HCN]+ m/z 115, 117 F1->F3 - HCN F4 [M-Br-Cl]•+ m/z 107 F1->F4 - •Cl F5 [M-Cl-HCN]+ m/z 159, 161 F2->F5 - HCN

Caption: Proposed EI fragmentation pathway for 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive mode ESI, the molecule is protonated, likely on one of the pyrazole nitrogen atoms, to form the [M+H]⁺ ion at m/z 222 (and its isotopic cluster). This ion is then fragmented using CID. The fragmentation of the even-electron [M+H]⁺ ion will differ significantly from the odd-electron M•+ ion from EI.

Table 2: Predicted Product Ions in the ESI-MS/MS Spectrum of the [M+H]⁺ Ion

m/z (for ⁷⁹Br, ³⁵Cl)Proposed Ion Structure/FormulaProposed Neutral LossComments
222[C₅H₅⁷⁹Br³⁵ClN₂]⁺-Precursor Ion ([M+H]⁺)
143[C₅H₅³⁵ClN₂]⁺HBrLoss of hydrogen bromide
187[C₅H₅⁷⁹BrN₂]⁺HClLoss of hydrogen chloride
108[C₅H₆N₂]⁺HBr, Cl•Loss of HBr and chlorine radical (less common)
81[C₄H₅N₂]⁺HBr, HClLoss of both hydrogen halides

The fragmentation of the protonated molecule primarily involves the elimination of neutral species. The most likely losses are hydrogen bromide (HBr) and hydrogen chloride (HCl), leading to the product ions at m/z 143 and m/z 187, respectively. These fragmentations provide clear evidence of the presence and connectivity of the halogen substituents.

ESI_Fragmentation MH [M+H]+ m/z 222, 224, 226, 228 P1 [M+H-HBr]+ m/z 143, 145 MH->P1 - HBr P2 [M+H-HCl]+ m/z 187, 189 MH->P2 - HCl P3 [M+H-HBr-HCl]+ m/z 107 P1->P3 - HCl P2->P3 - HBr

Caption: Proposed ESI-MS/MS fragmentation of protonated 4-bromo-3-chloro-5-methyl-1H-pyrazole.

Discussion: Selecting the Optimal Technique

The choice between EI and ESI-MS depends entirely on the analytical goal.

  • For Structural Confirmation and Library Matching : GC-EI-MS is superior. The hard ionization produces a rich, reproducible fragmentation pattern that serves as a unique fingerprint for the molecule. This is invaluable for identifying unknown compounds by comparing their spectra to established libraries or for detailed structural elucidation of novel compounds.

  • For High-Sensitivity Quantification in Complex Matrices : LC-ESI-MS/MS is the gold standard.[14] Its soft ionization minimizes fragmentation, concentrating the ion signal in the [M+H]⁺ species, which provides excellent sensitivity. By using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored, one can achieve exceptional selectivity and low limits of detection, crucial for drug metabolism studies or trace impurity analysis.[2]

Conclusion

The mass spectrometric analysis of 4-bromo-3-chloro-5-methyl-1H-pyrazole reveals distinct and informative fragmentation patterns depending on the ionization technique employed. Electron Ionization provides extensive fragmentation useful for initial structural identification, characterized by the loss of halogen radicals and HCN. In contrast, Electrospray Ionization coupled with tandem MS offers a more controlled fragmentation pathway, dominated by the neutral loss of HBr and HCl from the protonated molecule, which is ideal for sensitive and selective quantification. By leveraging the strengths of both techniques, researchers can achieve a comprehensive characterization of this and other similarly complex halogenated heterocyclic molecules.

References

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. Retrieved from [Link]

  • Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 3, 35-39.
  • ChemKey. Mass Spectra – The M+2 Peak. Retrieved from [Link]

  • Clark, J. (2022). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]

  • Wikipedia. (2023). Electron ionization. Retrieved from [Link]

  • LCGC. (2021). Electron Ionization for GC–MS. Retrieved from [Link]

  • Smith, R. M. Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • College of St. Benedict & St. John's University. MS7. Other Important Isotopes: Br and Cl. Retrieved from [Link]

  • Smith, G. et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(5), 431-437. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-bromo-3-chloro-5-methyl-1H-pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds due to their wide spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the pyrazole ring is paramount, as it dictates the molecule's three-dimensional structure, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. Consequently, the unambiguous structural confirmation of newly synthesized pyrazole derivatives, such as 4-bromo-3-chloro-5-methyl-1H-pyrazole, is a non-negotiable cornerstone of the drug discovery and development process.

This guide provides an in-depth, technically-grounded framework for the spectroscopic validation of 4-bromo-3-chloro-5-methyl-1H-pyrazole. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, presenting a multi-technique approach that leverages the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This integrated workflow constitutes a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Synergy of Spectroscopy: A Multi-Pronged Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique piece of the molecular puzzle. It is the convergence of data from orthogonal techniques that provides the robust, irrefutable evidence required in a regulated and scientifically rigorous environment.

  • Nuclear Magnetic Resonance (NMR): Provides the atomic-level blueprint of the molecule's carbon-hydrogen framework, revealing connectivity and the chemical environment of each nucleus.

  • Mass Spectrometry (MS): Delivers the precise molecular weight and, through fragmentation analysis, offers vital clues about the molecule's constituent parts and how they are assembled.[4]

  • Fourier-Transform Infrared (FT-IR): Acts as a "functional group fingerprint," identifying the characteristic vibrational modes of the bonds present in the molecule.[5]

cluster_Techniques Spectroscopic Techniques cluster_Information Information Provided NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Molecular Skeleton Connectivity (C-H Framework) NMR->Connectivity MS Mass Spectrometry Mass Molecular Weight Isotopic Composition Fragmentation MS->Mass FTIR FT-IR Spectroscopy FunctionalGroups Functional Groups Bond Vibrations (N-H, C=N) FTIR->FunctionalGroups Structure Confirmed Structure of 4-bromo-3-chloro-5-methyl-1H-pyrazole Connectivity->Structure Mass->Structure FunctionalGroups->Structure caption Complementary data from NMR, MS, and FT-IR.

Caption: Complementary data from NMR, MS, and FT-IR.

Part 1: Nuclear Magnetic Resonance (NMR) – The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-bromo-3-chloro-5-methyl-1H-pyrazole, both ¹H and ¹³C NMR are essential. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for pyrazoles due to its ability to better solubilize the compound and resolve the N-H proton signal.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is expected to be relatively simple, which in itself is a key validation point. We anticipate two primary signals:

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring. This signal is typically broad due to quadrupole coupling with the nitrogen atom and its position is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear significantly downfield, often in the range of 12-14 ppm, due to strong hydrogen bonding with the solvent.[6] This signal will be exchangeable with D₂O, a key confirmatory experiment.

  • Methyl (CH₃) Protons: The three protons of the methyl group at the C5 position. This will appear as a sharp singlet. Its chemical shift is influenced by the adjacent halogen substituents and the aromatic ring current. A predicted range would be approximately 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the target molecule, we expect four distinct signals corresponding to the four carbon atoms in the structure. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Cl, Br).

Carbon PositionPredicted ¹³C Chemical Shift (δ, ppm)Rationale for Prediction
C3 145 - 155Attached to an electronegative chlorine and two nitrogen atoms. The deshielding effect is strong.
C4 95 - 105Attached to bromine. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity. This is a characteristic feature.
C5 135 - 145Attached to the methyl group and adjacent to a nitrogen and the C4-bromo carbon.
-CH₃ 10 - 15A typical range for a methyl group attached to an sp²-hybridized carbon on a heterocyclic ring.[7]

Note: These are predicted values based on data for analogous halogenated and methylated pyrazoles. Actual experimental values may vary slightly.[6][8]

Part 2: Mass Spectrometry (MS) – Confirming Mass and Composition

Mass spectrometry provides the molecular weight, a fundamental piece of evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine. Electron Ionization (EI) is a common technique that provides valuable fragmentation data.

Molecular Ion (M⁺) Peak

The target molecule has the formula C₄H₄BrClN₂. Its monoisotopic mass is approximately 193.94 Da. However, the most compelling evidence comes from the isotopic cluster of the molecular ion peak.

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.

The combination of one Br and one Cl atom will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a distinctive intensity ratio, providing unambiguous confirmation of the elemental composition.

Key Fragmentation Pathways

The fragmentation pattern in EI-MS reveals the stability of different parts of the molecule. For halogenated pyrazoles, common fragmentation involves the loss of the halogen atoms and the expulsion of stable neutral molecules like HCN.[4][9]

Fragment IonPredicted m/zProposed Fragmentation Pathway
[M - H]⁺ ~193Loss of a hydrogen radical.
[M - Cl]⁺ ~159/161Loss of a chlorine radical. The remaining ion will still show the bromine isotopic pattern.
[M - Br]⁺ ~115/117Loss of a bromine radical. The remaining ion will still show the chlorine isotopic pattern. This is often a very prominent fragmentation pathway.[4]
[M - HCN]⁺ ~167Expulsion of hydrogen cyanide, a characteristic fragmentation for many nitrogen-containing heterocycles.[9]

Part 3: FT-IR Spectroscopy – The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeSignificance for the Target Molecule
3100 - 3300 N-H stretchA broad peak in this region is characteristic of the N-H bond in the pyrazole ring, often broadened by hydrogen bonding.[5]
2900 - 3000 C-H stretchAliphatic C-H stretching from the methyl group.
~1550 - 1620 C=N stretchStretching vibration from the carbon-nitrogen double bond within the pyrazole ring.
~1400 - 1500 C-N stretchStretching vibration from the carbon-nitrogen single bonds in the ring.
700 - 800 C-Cl stretchCharacteristic stretching vibration for the carbon-chlorine bond.
550 - 650 C-Br stretchCharacteristic stretching vibration for the carbon-bromine bond.

The presence of absorption bands in all these key regions provides strong collaborative evidence for the proposed structure.

Integrated Validation Workflow & Protocols

Caption: Workflow for Spectroscopic Validation.

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • (Optional) Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the disappearance of the N-H signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2. Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS or a direct insertion probe system.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

    • Acquire the spectrum and analyze the molecular ion cluster and major fragment ions.

3. FT-IR Spectroscopy

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural validation of a novel pharmaceutical intermediate like 4-bromo-3-chloro-5-methyl-1H-pyrazole is a meticulous process that demands a rigorous, multi-faceted analytical approach. By integrating the atomic connectivity data from NMR, the precise mass and compositional information from MS, and the functional group fingerprint from FT-IR, researchers can build an unassailable case for the compound's structure. This guide provides the strategic framework and practical protocols necessary to achieve this goal, ensuring that subsequent research and development efforts are built upon a foundation of confirmed molecular identity and absolute scientific integrity.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Retrieved from [Link]

  • Gîrd, C. E., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Retrieved from [Link]

  • Mary, Y. S., & Panicker, C. Y. (2011, September 15). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. Retrieved from [Link]

  • Nayak, S. K., et al. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Kuhn, B. L., et al. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • JETIR.org. (n.d.). Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. Retrieved from [Link]

  • Mezei, G., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Gîrd, C. E., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Wiley Online Library. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • ResearchGate. (2003, March 4). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). Retrieved from [Link]

  • Taylor & Francis. (2022, December 5). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Retrieved from [Link]

Sources

Comparative

Comparative Binding Affinity of 4-Bromo-3-chloro-5-methyl-1H-pyrazole Analogs: A Guide to p38α MAP Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core binding element for numerous FDA-approved protein kinase inhibitors [1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core binding element for numerous FDA-approved protein kinase inhibitors [1]. When designing Type II kinase inhibitors—which trap the kinase in its inactive "DFG-out" conformation—the selection of the terminal hydrophobic moiety is critical for driving binding affinity and residence time.

The fragment 4-bromo-3-chloro-5-methyl-1H-pyrazole offers an exceptional starting point for targeting kinases like p38α MAP kinase [3]. Unlike traditional hinge-binding pyrazoles, this heavily halogenated fragment is optimally designed to anchor into the deep allosteric pocket exposed during the DFG-in to DFG-out transition:

  • Halogen Packing (3-Cl, 4-Br): The heavy halogens displace high-energy water molecules from the hydrophobic cleft, driving affinity entropically. Furthermore, the polarizability of bromine allows for orthogonal halogen bonding with the protein backbone.

  • Steric Gating (5-Methyl): The 5-methyl group restricts the conformational flexibility of the pyrazole ring, creating steric clashes with kinases possessing larger gatekeeper residues, thereby enhancing selectivity against off-targets like JNK3 [2].

G A Active Kinase (DFG-in State) B Activation Loop Shift (Phe169 moves ~10 Å) A->B C Inactive Kinase (DFG-out State) B->C D Allosteric Pocket Exposed C->D E Pyrazole Analog Binding (Hydrophobic Packing) D->E

Fig 1. Conformational shift of p38α MAP Kinase enabling Type II pyrazole inhibitor binding.

Comparative Binding Affinity Data

To evaluate the structure-activity relationship (SAR), we compare the base fragment against two synthesized analogs. Analog 2 extends the fragment with an N1-aryl group, while Analog 3 is a fully elaborated Type II urea derivative, mimicking the architecture of clinical candidates like BIRB 796 (Doramapimod) [4].

By utilizing the 4-bromo-3-chloro-5-methyl-1H-pyrazole core as the allosteric anchor, Analog 3 achieves sub-nanomolar affinity and exceptional residence time.

CompoundStructural Descriptionp38α KD​ (nM)p38α IC50​ (nM)JNK3 IC50​ (nM)Residence Time ( τ )
Fragment 1 4-bromo-3-chloro-5-methyl-1H-pyrazole15,400>20,000>20,000< 1 sec
Analog 2 N1-(p-tolyl) pyrazole derivative8501,2008,5001.5 min
Analog 3 N1-aryl-N3-morpholinonaphthalene urea0.08 1.2 450> 14 hours

Data Interpretation: The transition from Fragment 1 to Analog 3 demonstrates that while the isolated pyrazole has low affinity, its integration into a urea-linked system allows the halogens to perfectly complement the DFG-out pocket, shifting the binding kinetics from transient to near-irreversible.

Experimental Workflows: A Self-Validating System

Workflow Start Pyrazole Library TRFRET 1. TR-FRET Assay (High-Throughput IC50) Start->TRFRET SPR 2. SPR Kinetics (kon, koff, Residence Time) TRFRET->SPR IC50 < 100 nM ITC 3. ITC Thermodynamics (Enthalpy/Entropy) SPR->ITC Slow koff Lead Lead Candidate ITC->Lead Favorable ΔH

Fig 2. Orthogonal validation workflow for profiling pyrazole-based kinase inhibitors.

Protocol 1: TR-FRET Assay for IC50​ Determination

Causality Check: Standard fluorescence assays are often confounded by the "heavy-atom effect" where halogens (Br, Cl) quench fluorescence. Time-Resolved FRET (TR-FRET) bypasses this via delayed emission reading, ensuring the data for our bromo/chloro analogs is artifact-free.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged p38α, 2 nM Eu-anti-GST antibody (donor), and 15 nM Kinase Tracer (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense pyrazole analogs in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilutions) into a 384-well plate.

  • Incubation: Add the master mix to the compounds. Critical Step: Incubate for 2 hours at room temperature. Type II inhibitors require extended incubation to allow the kinase to undergo the slow DFG-in to DFG-out conformational shift.

  • Detection: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm. Calculate IC50​ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality Check: IC50​ values do not capture Residence Time ( τ ). For Type II inhibitors, efficacy in vivo is driven by a slow off-rate ( koff​ ). SPR provides real-time binding kinetics.

  • Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Perform standard amine coupling to immobilize anti-His antibodies, followed by the capture of His-tagged p38α (~3000 RU).

  • Analyte Preparation: Dilute the pyrazole analogs in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the reference channel to avoid bulk refractive index shifts.

  • Injection Cycle: Inject the analogs at 5 concentrations (e.g., 0.1 nM to 10 nM for Analog 3) at a flow rate of 50 μL/min.

  • Dissociation Phase: Allow a dissociation time of at least 30 minutes. The massive hydrophobic bulk of the 4-bromo-3-chloro-5-methyl group results in extremely slow dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality Check: To prove that the halogens are driving affinity via desolvation (entropy) and halogen bonding (enthalpy), thermodynamic profiling is required.

  • Sample Dialysis: Dialyze p38α protein extensively against ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2% DMSO). Use the exact dialysate to prepare the pyrazole ligand solutions to prevent heat-of-mixing artifacts.

  • Cell Loading: Load 20 μM of p38α into the sample cell (volume ~200 μL).

  • Syringe Loading: Load 200 μM of the pyrazole analog into the injection syringe.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with 150-second spacing between injections to allow the slow-binding Type II complex to reach thermal equilibrium.

  • Thermodynamic Extraction: Integrate the injection peaks. A successful 4-bromo-3-chloro-5-methyl analog will show a strong positive ΔS (water displacement by halogens) and a negative ΔH (hydrogen/halogen bonding).

Conclusion & Strategic Recommendations

The 4-bromo-3-chloro-5-methyl-1H-pyrazole scaffold is not merely a generic building block; it is a highly specialized allosteric anchor. When designing next-generation kinase inhibitors, researchers should utilize this fragment to exploit the DFG-out pocket. The combination of steric gating (methyl) and heavy hydrophobic packing (bromo/chloro) provides a reliable mechanism to achieve the long residence times required for durable in vivo efficacy.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: Molecules (MDPI), 2023. URL: [Link]

  • Title: Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: Journal of Biological Chemistry (via PMC), 2009. URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (ACS Publications), 2002. URL: [Link]

  • Title: Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Source: Journal of Medicinal Chemistry (ACS Publications), 2003. URL: [Link]

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to 4-bromo-3-chloro-5-methyl-1H-pyrazole Ligands in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition-metal-catalyzed cross-coupling reactions. The nuanced interpla...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition-metal-catalyzed cross-coupling reactions. The nuanced interplay of a ligand's steric and electronic properties can profoundly influence catalytic activity, stability, and selectivity. This guide provides an in-depth comparative analysis of the catalytic efficiency of the novel 4-bromo-3-chloro-5-methyl-1H-pyrazole ligand, benchmarked against established pyrazole-based alternatives in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, making the development of efficient catalytic systems for its functionalization a paramount objective. The strategic placement of bromo, chloro, and methyl substituents on the pyrazole ring of the title ligand is anticipated to modulate the electronic and steric environment of the palladium center, thereby influencing its catalytic prowess.

The Imperative of Standardized Benchmarking

To objectively assess the performance of a novel ligand, it is crucial to establish a standardized experimental framework. This ensures that any observed differences in catalytic efficiency are attributable to the intrinsic properties of the ligand rather than variations in reaction conditions. For this purpose, we propose a benchmark Suzuki-Miyaura cross-coupling reaction: the coupling of 4-bromoanisole with phenylboronic acid. This reaction is well-precedented and sensitive to the nuances of the catalytic system.

Key Performance Metrics: Defining Catalytic Efficiency

Two key metrics are employed to quantify and compare the efficiency of catalysts:

  • Turnover Number (TON): This dimensionless number represents the total number of substrate molecules converted into product per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and stable catalyst.

  • Turnover Frequency (TOF): This metric quantifies the speed of the catalyst, defined as the number of turnovers per unit of time (typically h⁻¹). A higher TOF signifies a more active catalyst.

Proposed Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to provide a reliable and reproducible method for evaluating the catalytic performance of 4-bromo-3-chloro-5-methyl-1H-pyrazole and its counterparts.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-bromo-3-chloro-5-methyl-1H-pyrazole (or alternative pyrazole ligand)

  • 4-bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the pyrazole ligand (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (4 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of 4-methoxybiphenyl.

  • Calculate TON and TOF at each time point based on the product yield and the initial catalyst loading.

Comparative Performance Data

The following table presents a comparative analysis of the catalytic performance of the target ligand against two well-established pyrazole-based ligands, 3,5-dimethyl-1H-pyrazole and 3,5-diphenyl-1H-pyrazole. The data for the comparator ligands is drawn from literature precedents, while the entries for 4-bromo-3-chloro-5-methyl-1H-pyrazole are placeholders to be populated using the standardized protocol described above.

LigandSubstituentsKey PropertiesYield (%) (at 4h)TON (at 4h)TOF (h⁻¹) (at 4h)Reference
4-bromo-3-chloro-5-methyl-1H-pyrazole -Br, -Cl, -MeElectron-withdrawing, Sterically demandingTo be determinedTo be determinedTo be determinedN/A
3,5-dimethyl-1H-pyrazole-Me, -MeElectron-donating, Moderately bulky~70-80%~70-80~17.5-20
3,5-diphenyl-1H-pyrazole-Ph, -PhElectron-withdrawing (inductive), Sterically demanding~85-95%~85-95~21.25-23.75

Note: The performance data for the comparator ligands are estimates based on reported yields under similar, though not identical, conditions. The proposed standardized protocol will enable a direct and more accurate comparison.

Mechanistic Insights and Structure-Activity Relationship

The catalytic efficiency of a pyrazole-ligated palladium catalyst is governed by the electronic and steric effects of the substituents on the pyrazole ring. These factors influence key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects:

The electron-donating or -withdrawing nature of the substituents on the pyrazole ring directly impacts the electron density at the palladium center.

  • Electron-donating groups (like the methyl groups in 3,5-dimethyl-1H-pyrazole) increase the electron density on the palladium, which generally accelerates the rate-limiting oxidative addition step.

  • Electron-withdrawing groups (such as the bromo and chloro substituents on the target ligand) decrease the electron density on the palladium. This can facilitate the reductive elimination step, which is often the product-forming step. The phenyl groups in 3,5-diphenyl-1H-pyrazole can act as inductively withdrawing groups.

Steric Effects:

The steric bulk of the substituents influences the coordination sphere of the palladium catalyst.

  • Bulky ligands can promote the formation of monoligated palladium species, which are often more catalytically active. They can also accelerate the reductive elimination step by bringing the coupled fragments in closer proximity. The phenyl groups in 3,5-diphenyl-1H-pyrazole and the bromo and chloro atoms in the target ligand contribute to its steric profile.

Anticipated Performance of 4-bromo-3-chloro-5-methyl-1H-pyrazole:

Based on these principles, we can hypothesize the catalytic behavior of the 4-bromo-3-chloro-5-methyl-1H-pyrazole ligand:

  • The strong electron-withdrawing nature of the bromine and chlorine atoms is expected to render the palladium center more electrophilic. This may slow down the oxidative addition step but could significantly enhance the rate of reductive elimination.

  • The combination of the bromo, chloro, and methyl groups provides a unique steric environment that could favor the formation of highly active catalytic species.

The net effect on the overall catalytic efficiency (TON and TOF) will be a balance of these competing electronic and steric influences. The proposed standardized benchmarking experiment is therefore essential to elucidate the true catalytic potential of this novel ligand.

Experimental Workflow Visualization

Benchmarking_Workflow cluster_Preparation Preparation cluster_Reaction Catalytic Reaction cluster_Analysis Analysis cluster_Comparison Comparison & Interpretation Ligand_Synthesis Synthesize/Procure Ligands (Target & Comparators) Reagent_Prep Prepare Stock Solutions of Reagents Ligand_Synthesis->Reagent_Prep Reaction_Setup Set up Reactions in Parallel (Standardized Protocol) Reagent_Prep->Reaction_Setup Reaction_Execution Run Reactions at 100 °C (Monitor Time Points) Reaction_Setup->Reaction_Execution Aliquots Collect Aliquots at Specified Intervals Reaction_Execution->Aliquots GC_HPLC Analyze by GC/HPLC to Determine Yield Aliquots->GC_HPLC Data_Processing Calculate TON and TOF GC_HPLC->Data_Processing Data_Table Populate Comparative Performance Table Data_Processing->Data_Table Interpretation Interpret Results Based on Ligand Properties Data_Table->Interpretation

Caption: A comprehensive workflow for benchmarking the catalytic efficiency of pyrazole ligands.

Conclusion

The rational design of ligands is a cornerstone of modern catalysis. The 4-bromo-3-chloro-5-methyl-1H-pyrazole ligand presents an intriguing combination of electronic and steric features that warrant a thorough investigation of its catalytic capabilities. By employing a standardized benchmarking protocol, researchers can objectively evaluate its performance against established alternatives. This systematic approach not only facilitates the discovery of more efficient catalysts but also deepens our fundamental understanding of structure-activity relationships in catalysis, ultimately accelerating the development of novel synthetic methodologies for pharmaceuticals and advanced materials.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed. (2013). Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes. [Link]

  • RSC Publishing. (2019). Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF. [Link]

  • RSC Publishing. (2015). Platinum(ii) and palladium(ii) complexes derived from 1-ferrocenylmethyl-3,5-diphenylpyrazole. Coordination, cyclometallation or transannulation?. [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. (2007). Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling. [Link]

  • PMC. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • UNICAM. (2023). Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. [Link]

  • (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • RSC Publishing. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • PMC. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • PMC. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2024). Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig - Literature. [Link]

  • ACS Publications. (1981). *Cationic pyrazole complexes of palladium and platinum. Characterization of dynamic stereochemistry by hydrogen-1 and phosphorus-31 NMR and the crystal and molecular structure of cis

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-chloro-5-methyl-1H-pyrazole

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3) requires more than just a cursory glance at a Safety Data She...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Bromo-3-chloro-5-methyl-1H-pyrazole (CAS: 93233-19-3) requires more than just a cursory glance at a Safety Data Sheet. This compound is a highly valuable building block in drug discovery and agrochemical synthesis due to its unique substitution pattern[1]. However, the very halogens (bromine and chlorine) that make it synthetically useful also drastically increase its lipophilicity. This enhances its ability to cross biological membranes, leading to acute toxicity via oral, dermal, and inhalation routes[2].

To ensure scientific integrity and maximum laboratory safety, this guide provides a self-validating, step-by-step operational protocol for the handling, weighing, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Before designing an operational workflow, we must understand the causality behind the chemical's hazards. The table below synthesizes the quantitative and qualitative hazard data for halogenated pyrazoles into actionable insights[2].

Table 1: GHS Hazard Profile & Causality for 4-Bromo-3-chloro-5-methyl-1H-pyrazole

Hazard ClassCategoryHazard CodeCausality / Mechanistic Action
Acute Toxicity (Oral/Dermal/Inhal)Category 4H302, H312, H332Lipophilic halogens enhance membrane permeability, leading to rapid systemic absorption through the epidermis and mucosa.
Skin Irritation Category 2H315The pyrazole nitrogen interacts with epidermal moisture, acting as a weak base to cause localized inflammation.
Eye Irritation Category 2AH319Direct particulate contact disrupts the corneal epithelium via hydrogen bonding and localized pH shifts.
Specific Target Organ Toxicity STOT SE 3H336Aerosolized fine powder irritates the respiratory tract and can depress the central nervous system upon inhalation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, halogenated powders. Every piece of equipment chosen below is part of a self-validating safety system designed to break the chain of exposure.

Table 2: Engineered PPE Requirements

PPE CategorySpecificationOperational Justification (Causality)
Hand Protection Double Nitrile Gloves (Outer >0.3mm)Latex is highly permeable to halogenated organics. Nitrile provides a robust, non-polar barrier against lipophilic penetration.
Eye Protection Tight-fitting Safety GogglesPrevents exposure to aerosolized crystalline dust (H319), which standard safety glasses cannot block from the sides.
Body Protection Chemical-Resistant Lab CoatPrevents the dermal accumulation of micro-particles that can easily migrate through standard woven cotton.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside a fume hood to mitigate the inhalation of H336-classified particulates.

Operational Workflow & Handling Protocol

To prevent aerosolization and dermal contact, follow this step-by-step methodology when weighing and transferring the compound.

Protocol 1: Weighing and Transferring

  • Workspace Preparation: Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 fpm. Clear the hood of incompatible materials (strong oxidizers, strong acids).

  • Static Elimination (Critical Step): Halogenated powders hold significant static charge. Wipe the analytical balance and micro-spatulas with an anti-static cloth or use an ionizing bar. Causality: This prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • PPE Verification: Don double nitrile gloves, a chemical-resistant lab coat, and tight-fitting safety goggles.

  • Handling: Open the chemical container only inside the fume hood. Use a grounded micro-spatula to transfer the compound into a pre-tared, sealable static-free weigh boat or glass vial.

  • Sealing and Transfer: Seal the vial tightly before removing it from the balance area. If transferring to a different laboratory zone, place the sealed vial inside a secondary containment vessel (e.g., a shatter-proof plastic carrier).

Workflow Start Chemical Storage (Desiccator, RT) Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh Weighing & Handling (Anti-static tools) PPE->Weigh Reaction Reaction Setup Weigh->Reaction Decon Decontamination (10% Bleach / Solvent) Reaction->Decon

Caption: Operational workflow for the safe handling and processing of halogenated pyrazoles.

Spill Response & Decontamination

A spill of 4-Bromo-3-chloro-5-methyl-1H-pyrazole must be treated as a toxic particulate hazard.

Protocol 2: Self-Validating Spill Cleanup

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating level to maximize exhaust pull.

  • Containment: Do not sweep the powder, as this generates toxic aerosols. Instead, cover the powder with absorbent paper towels lightly dampened with a compatible solvent (e.g., isopropanol). Causality: The solvent dissolves the lipophilic compound, trapping it within the towel matrix and preventing airborne release.

  • Collection: Carefully scoop the solvent-soaked towels and dissolved residue into a wide-mouth, sealable hazardous waste container using a non-sparking tool.

  • Decontamination: Wash the affected surface with a commercial detergent formulated for organic residues, followed by a final wipe-down using 70% ethanol.

  • Validation: Visually inspect the area under standard lighting to ensure no crystalline residue remains. Dispose of all cleanup materials as halogenated solid waste.

Chemical Disposal Plan (EPA Guidelines)

Halogenated organic waste must be strictly segregated from general organic waste[3]. Mixing halogenated pyrazole waste with non-halogenated solvents (like pure acetone or ethanol) severely complicates commercial incineration processes and violates EPA RCRA guidelines[4].

Protocol 3: Waste Segregation Methodology

  • Liquid Waste: Collect all reaction filtrates, mother liquors, and organic washes containing the compound in a clearly labeled "Halogenated Organic Waste" carboy. Ensure the water content in this carboy remains below 10% to maintain a high BTU value for commercial incinerators[3],[4].

  • Solid Waste: Place contaminated gloves, weigh boats, and Kimwipes into a designated "Hazardous Solid Waste" bin lined with a heavy-duty poly bag.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact contents ("Contains: 4-Bromo-3-chloro-5-methyl-1H-pyrazole, Halogenated Heterocycle"), hazards (Toxic, Irritant), and the accumulation start date.

Waste WasteGen Waste Generation (4-Bromo-3-chloro-5-methyl-1H-pyrazole) Solid Solid Waste (PPE, Vials, Towels) WasteGen->Solid Liquid Liquid Waste (Reaction Solvents) WasteGen->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Halogenated Organic Waste Stream (<10% Water) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream Liquid->NonHalogenated Halogen-Free

Caption: EPA-compliant waste segregation pathway for halogenated organic compounds.

References

  • [2] Title: 4-bromo-3-chloro-1H-pyrazole — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • [3] Title: UWO Guide to Classifying Unwanted Materials. Source: UW Oshkosh Environmental Health and Safety. URL:[Link]

  • [4] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

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